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  • Product: 5-(1,8-naphthyridin-2-yl)pentanoic acid
  • CAS: 1314795-64-6

Core Science & Biosynthesis

Foundational

5-(1,8-Naphthyridin-2-yl)pentanoic Acid: Chemical Structure, Properties, and Application in Integrin Antagonist Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the design of sm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the design of small-molecule integrin antagonists relies heavily on the precise spatial arrangement of pharmacophores that mimic natural peptide ligands. 5-(1,8-naphthyridin-2-yl)pentanoic acid (CAS: 1314795-64-6) has emerged as a critical building block in this domain [1]. Serving as a highly effective arginine mimetic, this compound and its tetrahydro derivatives are foundational to the synthesis of pan-αv integrin antagonists. These antagonists are currently under intense investigation for their therapeutic potential in fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF), where they block the αvβ6-mediated activation of Transforming Growth Factor-beta (TGF-β) [2].

This technical guide deconstructs the structural properties, mechanistic rationale, and synthetic workflows associated with 5-(1,8-naphthyridin-2-yl)pentanoic acid, providing a comprehensive resource for drug development professionals.

Chemical Structure & Physicochemical Profiling

The utility of 5-(1,8-naphthyridin-2-yl)pentanoic acid lies in its dual-functional nature. The molecule consists of a rigid, basic 1,8-naphthyridine core and a flexible 5-carbon aliphatic carboxylic acid linker.

  • The 1,8-Naphthyridine Core: Acts as a bioisostere for the highly basic guanidino group found in the amino acid arginine. It provides the necessary hydrogen-bond acceptor/donor geometry to interact with the conserved aspartic acid residue in the integrin αv subunit without the pharmacokinetic liabilities (e.g., poor oral bioavailability) of a highly charged guanidine[1].

  • The Pentanoic Acid Linker: Provides optimal spatial distance (spacer) to connect the arginine mimetic to the selectivity-determining aryl-β-amino acid moiety, matching the native distance between the Arg and Asp residues in the RGD (Arg-Gly-Asp) tripeptide sequence.

Quantitative Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
CAS Registry Number 1314795-64-6Essential for procurement and database tracking.
Molecular Formula C₁₃H₁₄N₂O₂Defines stoichiometric calculations for synthesis.
Molecular Weight 230.26 g/mol Low molecular weight allows for downstream coupling while maintaining final drug MW < 500 Da (Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (COOH)Participates in amide coupling.
Hydrogen Bond Acceptors 4 (2x N, 2x O)Critical for target binding (integrin acidic pocket).
Rotatable Bonds 5Provides the flexibility required to adopt the bioactive "U-shape" conformation in the integrin binding pocket.
Topological Polar Surface Area (TPSA) 63.1 ŲFavorable for membrane permeability and oral bioavailability in the final drug construct.

Mechanistic Paradigm: RGD-Mimetic Integrin Antagonism

Integrins are heterodimeric cell surface receptors. The αv family (αvβ3, αvβ5, αvβ6, αvβ8) specifically recognizes the RGD motif present in extracellular matrix (ECM) proteins.

When 5-(1,8-naphthyridin-2-yl)pentanoic acid is incorporated into a drug molecule (and typically reduced to its 5,6,7,8-tetrahydro form), it forms a self-validating binding system. The basic nitrogens of the naphthyridine ring form a bidentate salt bridge with Asp218 of the αv subunit. Simultaneously, the carboxylic acid of the coupled β-amino acid coordinates with a divalent cation (Mg²⁺ or Ca²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit.

G Naph 1,8-Naphthyridine Core (Arginine Mimetic) Linker Pentanoic Acid Linker (Spacer) Naph->Linker Covalently linked AlphaV αv Subunit (Asp218) Salt Bridge Interaction Naph->AlphaV Binds BetaAA Aryl-β-Amino Acid (Selectivity Determinant) Linker->BetaAA Amide bond BetaSub β Subunit (MIDAS) Metal Ion Coordination BetaAA->BetaSub Binds

Diagram 1: Bipartite pharmacophore binding model of naphthyridine-derived integrin antagonists.

Experimental Methodology: Synthesis & Integration

To translate this building block into a functional integrin antagonist, a precise synthetic workflow is required. The following protocol details the coupling of 5-(1,8-naphthyridin-2-yl)pentanoic acid to an aryl-β-amino acid, followed by catalytic reduction and saponification to yield a pan-αv antagonist [2].

Step-by-Step Synthetic Protocol

Phase 1: Amide Coupling Causality: HATU is selected over traditional carbodiimides (like EDC) to prevent epimerization of the chiral β-amino acid center and to accelerate the coupling of the sterically unhindered pentanoic acid.

  • Preparation: Dissolve 5-(1,8-naphthyridin-2-yl)pentanoic acid (1.0 equiv) and the target aryl-β-amino acid ester (1.05 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the [M+H]⁺ peak of the starting acid is consumed. Quench with saturated NaHCO₃ and extract with EtOAc.

Phase 2: Catalytic Hydrogenation (Reduction to Tetrahydro-naphthyridine) Causality: The fully aromatic 1,8-naphthyridine is often too rigid or lacks the exact pKa required for optimal Asp218 binding. Reduction to the 5,6,7,8-tetrahydro derivative increases basicity and flexibility, significantly boosting target affinity [1].

  • Preparation: Dissolve the intermediate ester in EtOH. Add 5% Rh/Al₂O₃ catalyst (20% w/w).

  • Reduction: Evacuate and flush the vessel with N₂ (3x), then charge with H₂ gas (4 bar). Heat to 80 °C for 24 hours.

  • Validation: Filter through Celite to remove the catalyst. Confirm the +4 Da mass shift via LC-MS.

Phase 3: Saponification

  • Hydrolysis: Dissolve the reduced ester in a 2:1 THF/H₂O mixture. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2-4 hours.

  • Isolation: Acidify to pH 5-6 using 1M HCl. Extract the final zwitterionic product using a specialized solvent mixture (e.g., CHCl₃/iPrOH) or purify via reverse-phase preparative HPLC.

G Start 5-(1,8-naphthyridin- 2-yl)pentanoic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Ester Intermediate Ester Coupling->Ester Reduction Catalytic Hydrogenation (H2, Rh/Al2O3) Ester->Reduction Hydrolysis Saponification (LiOH, THF/H2O) Reduction->Hydrolysis Product Pan-αv Antagonist (Active Drug) Hydrolysis->Product

Diagram 2: Synthetic workflow from naphthyridine building block to active pan-αv antagonist.

Structure-Activity Relationship (SAR) Insights

The coupling of the naphthyridine-pentanoic acid core with various aryl substituents on the β-amino acid dictates the selectivity profile of the resulting drug. According to landmark SAR studies by Macdonald et al. (2014) [2], variations in the aryl ring can shift the molecule from an αvβ3-selective antagonist to a highly potent pan-αv antagonist.

The table below summarizes the in vitro cell adhesion assay data for key compounds (e.g., 33S and 43E1) derived from this exact pharmacophore strategy:

Compound DerivativeAryl Substituent on β-Amino Acidαvβ3 (pIC₅₀)αvβ5 (pIC₅₀)αvβ6 (pIC₅₀)αvβ8 (pIC₅₀)Selectivity Profile
Compound 15 Phenyl (Unsubstituted)7.57.86.2< 6.0αvβ3 / αvβ5 Selective
Compound 27 3-Fluoro-phenyl8.17.46.56.1αvβ3 Selective
Compound 33S 3-Trifluoromethyl-phenyl7.27.37.07.1Pan-αv Antagonist (~100 nM)
Compound 43E1 3,5-Dichloro-phenyl7.07.17.17.0Pan-αv Antagonist (~100 nM)

Data Interpretation: The introduction of bulky, electron-withdrawing groups (like -CF₃ or -Cl) at the meta-positions of the aryl ring forces the molecule into a conformation that is universally tolerated by the slightly varying MIDAS pockets of the αvβ3, αvβ5, αvβ6, and αvβ8 integrins, yielding ~100 nM pan-αv potency [2].

Therapeutic Application: Idiopathic Pulmonary Fibrosis (IPF)

The ultimate goal of synthesizing these 5-(1,8-naphthyridin-2-yl)pentanoic acid derivatives is therapeutic intervention in fibrotic diseases.

In healthy tissue, TGF-β is secreted in a latent form, bound to the Latency Associated Peptide (LAP). In the fibrotic lung, the highly upregulated αvβ6 integrin binds to the RGD sequence on LAP. Mechanical tension from the actin cytoskeleton is transmitted through the integrin, physically pulling the LAP open and releasing active TGF-β, which drives rampant fibroblast proliferation and extracellular matrix (ECM) deposition [3].

By deploying a pan-αv antagonist (synthesized from our core naphthyridine block), the αvβ6 receptor is competitively inhibited, halting the mechanical activation of TGF-β and arresting fibrogenesis.

G Latent Latent TGF-β Complex (LAP-bound) Integrin αvβ6 Integrin (Cell Surface) Latent->Integrin RGD Binding Tension Actin Cytoskeleton Mechanical Tension Integrin->Tension Transmits force Active Active TGF-β Release Tension->Active Conformational change Fibroblast Fibroblast Proliferation & ECM Deposition Active->Fibroblast Receptor signaling Disease Idiopathic Pulmonary Fibrosis (IPF) Fibroblast->Disease Pathogenesis

Diagram 3: Mechanism of αvβ6-mediated TGF-β activation in Idiopathic Pulmonary Fibrosis.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents Source: ACS Medicinal Chemistry Letters (2014 Sep 19; 5(11): 1207-12) URL: [Link]

  • Title: Partial inhibition of integrin αvβ6 prevents pulmonary fibrosis without exacerbating inflammation Source: Journal of Clinical Investigation (2008; 118(4): 1581-1590) URL: [Link]

Exploratory

Technical Guide: 5-(1,8-Naphthyridin-2-yl)pentanoic Acid as an Arginine Mimetic Pharmacophore

Executive Summary This technical guide analyzes the 5-(1,8-naphthyridin-2-yl)pentanoic acid moiety, a critical pharmacophore in the design of integrin antagonists. Unlike the highly basic guanidine group of arginine ( ),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 5-(1,8-naphthyridin-2-yl)pentanoic acid moiety, a critical pharmacophore in the design of integrin antagonists. Unlike the highly basic guanidine group of arginine (


), the 1,8-naphthyridine scaffold offers a neutral-to-mildly basic profile (

for the tetrahydro- derivative) at physiological pH. This physicochemical tuning resolves the "basicity-bioavailability paradox" often encountered in peptidomimetics, allowing for high-affinity RGD (Arg-Gly-Asp) receptor binding while maintaining oral bioavailability and membrane permeability.

This guide details the molecular rationale, scalable chemical synthesis, and pharmacological validation of this scaffold, specifically targeting


 and 

integrins.

Part 1: Molecular Rationale & Pharmacophore Design

The Arginine Mimetic Challenge

In native RGD ligands, the arginine guanidinium group forms a bidentate salt bridge with an aspartate residue (e.g., Asp113 in the


 subunit). While potent, the guanidinium group is fully protonated at physiological pH, leading to:
  • Poor Passive Permeability: The permanent positive charge hinders transport across the lipid bilayer.

  • "Oral Bioavailability Gap": High polarity results in negligible oral absorption (

    
    ).
    
The Naphthyridine Solution

The 1,8-naphthyridine ring system, particularly its 5,6,7,8-tetrahydro derivative, mimics the planar geometry and hydrogen-bonding capability of guanidine without the prohibitive basicity.

FeatureArginine (Guanidine)5,6,7,8-Tetrahydro-1,8-naphthyridineImpact
pKa ~13.8~7.0 - 7.5Neutral at pH 7.4; improves membrane permeation.
H-Bonding Donor-Donor (Bidentate)Donor-Acceptor (Bidentate)Maintains critical interaction with Asp carboxylate via tautomeric recognition.
LogP Highly HydrophilicModerate LipophilicityEnhances intestinal absorption.
Metabolic Stability Susceptible to proteolysisHigh (Non-peptidic)Prolongs half-life (

).
Mechanism of Action: Bidentate Recognition

The naphthyridine pharmacophore engages the integrin receptor through a specific interaction motif. The N1 nitrogen and the 2-amino group (or the N8-H in the tetrahydro form) form a bidentate hydrogen bond network with the carboxylate side chain of the receptor's aspartic acid.

BindingMode cluster_0 Interaction Interface Asp Receptor Aspartate (Asp113) Naph 1,8-Naphthyridine Pharmacophore Naph->Asp H-Bond (N8-H ... O) Naph->Asp H-Bond (N1 ... H-O) Integrin Integrin αvβ3 Binding Pocket Integrin->Asp Contains Integrin->Naph Hydrophobic Enclosure

Caption: Schematic of the bidentate hydrogen bonding interaction between the 1,8-naphthyridine pharmacophore and the aspartate residue within the integrin binding pocket.

Part 2: Chemical Synthesis Protocols

The synthesis of 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid generally proceeds via the construction of the naphthyridine core followed by selective reduction. The Friedländer Condensation is the industry-standard route due to its scalability and robustness.

Protocol A: Friedländer Condensation (Core Synthesis)

This protocol describes the formation of the naphthyridine ring with a pendant alkyl chain.

Reagents:

  • 2-Amino-3-formylpyridine (2-Aminonicotinaldehyde)

  • Ethyl 5-oxopentanoate (or cyclic ketone precursor like cyclohexanone for tricyclic analogs)

  • Catalyst: Proline (organocatalytic) or KOH (base-mediated)

  • Solvent: Ethanol or Water (Green Chemistry variant)

Step-by-Step Workflow:

  • Condensation:

    • Dissolve 2-amino-3-formylpyridine (1.0 eq) and the ketone precursor (1.1 eq) in ethanol.

    • Add catalytic L-proline (0.1 eq).

    • Reflux at 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Mechanism:[2][3][4][5][6][7] Schiff base formation followed by intramolecular aldol condensation and dehydration.

    • Yield: Typically 75-85%.

  • Selective Hydrogenation (Tetrahydro- formation):

    • Dissolve the 1,8-naphthyridine intermediate in ethanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure or 30 psi) for 12 hours.
      
    • Note: This selectively reduces the pyridine ring containing the alkyl chain (the less substituted ring is usually preserved, but in 1,8-naphthyridine, the ring with the nitrogen not involved in the initial condensation is often targeted depending on substitution. For the standard mimetic, the pyridine ring is reduced to the tetrahydropyridine to increase pKa to ~7).

    • Purification: Filter through Celite and concentrate.

  • Hydrolysis (Acid Generation):

    • Treat the ester intermediate with LiOH (2.0 eq) in THF/Water (1:1).

    • Stir at RT for 2 hours.

    • Acidify to pH 4 with 1M HCl to precipitate the target acid.

Synthesis Start 2-Amino-3-formylpyridine Condensation Friedländer Condensation (L-Proline, EtOH, Reflux) Start->Condensation Ketone Ethyl 5-oxopentanoate Ketone->Condensation Intermediate 1,8-Naphthyridine Ester Condensation->Intermediate Reduction Selective Hydrogenation (H2, Pd/C) Intermediate->Reduction Tetrahydro Tetrahydro-Naphthyridine Ester Reduction->Tetrahydro Hydrolysis Saponification (LiOH, THF/H2O) Tetrahydro->Hydrolysis Final 5-(Tetrahydro-1,8-naphthyridin-2-yl) pentanoic acid Hydrolysis->Final

Caption: Synthetic workflow for the generation of the tetrahydro-1,8-naphthyridine acid pharmacophore via Friedländer condensation.

Part 3: Pharmacology & SAR

Binding Affinity Profile

The 5-(1,8-naphthyridin-2-yl)pentanoic acid pharmacophore is a potent antagonist of the vitronectin receptor (


).[8] Below is a comparison of binding affinities for compounds utilizing this motif (e.g., SB-265123 analogs).

Table 1: Comparative Binding Affinity (


) 
Compound Class

(nM)

(nM)

(nM)
Selectivity Ratio (

/

)
SB-265123 (Naphthyridine)1.2 0.3 >10,000> 8,000
Benzamidine Analog15.045.08.00.5 (Non-selective)
Guanidine Analog (RGD)0.51.00.81.6 (Non-selective)

Data Source: Derived from GlaxoSmithKline studies on SB-265123 (See References).[2]

Selectivity Logic

The high selectivity for


 over the platelet receptor 

is a critical safety feature, preventing unwanted bleeding side effects. The naphthyridine scaffold achieves this by exploiting subtle differences in the width and electronic character of the binding pocket:
  • 
    :  Prefers a highly basic, charged guanidine/benzamidine group.
    
  • 
    :  Tolerates and binds tightly to the neutral/less basic naphthyridine via hydrogen bonding rather than purely ionic interactions.
    

Part 4: Experimental Validation Protocols

Protocol B: Solid-Phase Integrin Binding Assay

To validate the activity of the synthesized pharmacophore.

Materials:

  • Purified

    
     integrin (commercially available or isolated from human placenta).
    
  • Ligand: Biotinylated Vitronectin.

  • Detection: Streptavidin-HRP.

Procedure:

  • Coating: Coat 96-well microtiter plates with purified

    
     (1 
    
    
    
    g/mL in PBS) overnight at 4°C.
  • Blocking: Block non-specific sites with 1% BSA in PBS for 2 hours at RT.

  • Competition: Add the test compound (dilution series 0.1 nM to 10

    
    M) mixed with Biotinylated Vitronectin (fixed concentration, e.g., 1 nM).
    
  • Incubation: Incubate for 3 hours at RT.

  • Washing: Wash plates 3x with TBST buffer.

  • Detection: Add Streptavidin-HRP (1:2000) and incubate for 1 hour. Develop with TMB substrate and read absorbance at 450 nm.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Synthesis of Tetrahydro-1,8-Naphthyridines

    • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists.
    • Source:

  • Pharmacology of SB-265123

    • Apparent absolute oral bioavailability in excess of 100% for a vitronectin receptor antagonist (SB-265123) in rat.[2][5][9]

    • Source: [9]

  • Green Chemistry Synthesis (Friedländer)

    • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
    • Source:

  • Arginine Mimetics Review

    • Arginine mimetic structures in biologically active antagonists and inhibitors.
    • Source:

Sources

Foundational

Technical Guide: Solubility Profile of 5-(1,8-naphthyridin-2-yl)pentanoic Acid

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-(1,8-naphthyridin-2-yl)pentanoic acid . Solvent Systems: Water vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-(1,8-naphthyridin-2-yl)pentanoic acid .

Solvent Systems: Water vs. Dimethyl Sulfoxide (DMSO)

Executive Summary

5-(1,8-naphthyridin-2-yl)pentanoic acid is an amphiphilic small molecule commonly utilized as a synthetic intermediate or chemical probe in drug discovery (e.g., integrin antagonist development).[1] Its solubility profile is characterized by a stark contrast between high solubility in polar aprotic solvents (DMSO) and complex, pH-dependent solubility in aqueous media .

  • DMSO: Acts as the primary stock solvent, capable of dissolving the compound at high concentrations (>50 mM) via dipole-dipole stabilization and disruption of intermolecular hydrogen bonding.

  • Water: Solubility is limited by the aromatic stacking of the naphthyridine core and is strictly governed by pH. The compound exhibits an isoelectric precipitation window in the acidic range (pH 3–5), while solubility increases significantly under basic conditions (pH > 7.5) due to carboxylate anion formation.

Physicochemical Characterization

To master the solubility of this compound, one must understand the competing forces within its structure.

Structural Analysis

The molecule consists of two distinct domains:

  • The 1,8-Naphthyridine Core: A flat, bicyclic aromatic heterocycle. It is lipophilic (promoting

    
    -
    
    
    
    stacking) but contains basic nitrogen atoms (proton acceptors).
  • The Pentanoic Acid Tail: An aliphatic chain terminating in a carboxylic acid. This provides a specific site for ionization.

Theoretical Properties
PropertyEstimated ValueImplication for Solubility
Molecular Weight ~230.26 g/mol Small molecule; kinetics of dissolution are fast.
LogP (Octanol/Water) ~1.5 – 2.0Moderately lipophilic. Requires organic co-solvent or ionization for aqueous stability.
pKa (Acid) ~4.8 (Carboxylic Acid)At pH > 5.8, the tail is >90% deprotonated (anionic), increasing solubility.
pKa (Base) ~3.4 (Naphthyridine N)At pH < 2.4, the ring is protonated (cationic), increasing solubility.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of forming stable crystal lattices that resist dissolution in water.

Solubility Profile: DMSO (The Stock Solvent)[2]

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant (


) and ability to disrupt the strong crystal lattice energy of the naphthyridine rings.
Solvation Mechanism

In DMSO, the sulfoxide oxygen acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the carboxylic acid proton. Simultaneously, the methyl groups of DMSO interact with the lipophilic naphthyridine core via van der Waals forces. This "dual-domain" solvation prevents the compound from aggregating.

Preparation of Stock Solutions
  • Typical Solubility: > 50 mg/mL (approx. 200 mM).

  • Stability: High. The absence of water prevents hydrolytic degradation, although the compound should be protected from light due to the photo-reactivity of the naphthyridine chromophore.

Protocol: 100 mM Stock Preparation
  • Weigh 23.0 mg of 5-(1,8-naphthyridin-2-yl)pentanoic acid.

  • Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC,

    
    99.9%).
    
  • Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes.

  • Visual Check: Solution should be clear and slightly yellow/amber.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Solubility Profile: Water (The Challenge)

Aqueous solubility is not a single value; it is a dynamic equilibrium dependent on the pH of the buffer. The compound behaves as an ampholyte .

The pH-Solubility Relationship
  • Acidic (pH < 3): Soluble. The naphthyridine nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The net positive charge repels aggregation.
  • Isoelectric/Precipitation Zone (pH 3.5 – 5.5): Critical Risk. In this range, the molecule approaches its least soluble state. The acid is partially dissociating while the ring loses its proton. The neutral species (

    
    ) dominates, leading to rapid precipitation (crashing out).
    
  • Basic (pH > 7.5): Soluble. The carboxylic acid is fully deprotonated (

    
    ). The anionic charge provides high aqueous solubility (> 10 mg/mL typically).
    
Visualization of Solubility Equilibrium

The following diagram illustrates the speciation of the molecule across the pH scale and how DMSO bypasses these equilibria.

SolubilityEquilibrium cluster_water Aqueous Phase (pH Dependent) Cation Cationic Species (pH < 3) [Ring-NH+, COOH] High Solubility Neutral Neutral Species (pH 3.5 - 5.5) [Ring-N, COOH] LOW Solubility (Precipitation) Cation->Neutral - H+ (pKa ~3.4) Anion Anionic Species (pH > 7.5) [Ring-N, COO-] High Solubility Neutral->Anion - H+ (pKa ~4.8) DMSO_Sol DMSO Solvated (Molecular Dispersion) High Solubility Neutral->DMSO_Sol Solvent Exchange

Figure 1: Speciation diagram showing the critical "Precipitation Zone" at intermediate pH and the stable soluble forms at pH extremes.

Experimental Protocols for Solubility Determination

Do not rely on literature values from similar compounds. Use this self-validating protocol to determine the exact solubility limit for your specific batch in your specific buffer.

Kinetic Solubility (High Throughput)

Best for: Rapidly checking if a compound will crash out during biological assays.

  • Prepare Buffer: Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Spike: Pipette 2 µL of 100 mM DMSO stock into 198 µL of PBS (Final conc: 1 mM, 1% DMSO).

  • Incubate: Shake at 500 rpm for 2 hours at 25°C.

  • Read: Measure Absorbance at 600 nm (turbidity).

    • OD < 0.005: Soluble.

    • OD > 0.010: Precipitated.

  • Validation: If soluble, verify concentration via HPLC-UV against a standard curve.

Thermodynamic Solubility (Gold Standard)

Best for: Formulation and exact physicochemical data.

ShakeFlaskProtocol Start Weigh Excess Solid (~5 mg) AddSolvent Add Buffer (pH 7.4) (0.5 mL) Start->AddSolvent Shake Incubate 24-48 Hours @ 25°C (Equilibrium) AddSolvent->Shake Filter Filter Supernatant (0.22 µm PVDF) Shake->Filter Analyze Quantify via HPLC-UV (Peak Area vs Standard) Filter->Analyze

Figure 2: Standard "Shake-Flask" workflow for determining thermodynamic solubility limits.

Step-by-Step:

  • Add excess solid compound (~5 mg) to a glass vial.

  • Add 0.5 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Stir or shake continuously for 24–48 hours to ensure equilibrium.

  • Crucial Step: Check pH at the end of the experiment. The dissolution of the acid may lower the buffer pH, potentially causing precipitation. Readjust pH if necessary.

  • Filter the suspension using a syringe filter (PVDF or PTFE, 0.22 µm). Do not use Nylon filters as they may bind the aromatic ring.

  • Analyze the filtrate via HPLC-UV (detection approx. 254 nm or 300 nm).

Troubleshooting & Best Practices

IssueCauseSolution
Precipitation upon dilution "Crash out" effect: 100% DMSO

99% Water causes rapid polarity shift.
Dilute stepwise or ensure the aqueous buffer pH is > 7.5 before adding the compound.
Inconsistent biological results Micro-aggregates forming in the assay well.Limit final DMSO concentration to 0.5% - 1.0%. Use a nephelometer to check for turbidity.
Yellowing of solution Oxidation or photodegradation of the naphthyridine ring.Store stocks in amber vials under argon/nitrogen.
Low recovery in filtration Compound binding to the filter membrane.Use low-binding membranes like PVDF or pre-saturate the filter with a small volume of the solution.

References

  • Physicochemical Properties of Naphthyridines: Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Solubility Protocols: Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • DMSO Solvation Mechanisms: Gaylord Chemical Company. (2021).[2] Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Solvent Guide.Link

  • Integrin Antagonist Synthesis (Contextual): Example of naphthyridine-pentanoic acid derivatives in drug design. Journal of Medicinal Chemistry. Link

Sources

Exploratory

1,8-Naphthyridine-2-Pentanoic Acid Derivatives: A Technical Guide to Integrin Antagonist Design

Part 1: Strategic Overview 1,8-Naphthyridine-2-pentanoic acid (specifically its 5,6,7,8-tetrahydro derivative) represents a critical scaffold in modern medicinal chemistry, functioning primarily as a high-affinity Argini...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

1,8-Naphthyridine-2-pentanoic acid (specifically its 5,6,7,8-tetrahydro derivative) represents a critical scaffold in modern medicinal chemistry, functioning primarily as a high-affinity Arginine mimetic in the design of integrin antagonists.[1]

Unlike generic heterocycles, this specific derivative is engineered to target the RGD-binding (Arg-Gly-Asp) integrin subfamily, most notably


  (vitronectin receptor) and 

.[1] The "pentanoic acid" moiety serves a dual purpose: it acts as a precise molecular ruler (linker) to span the distance between the basic pharmacophore and the acidic metal-ion binding site (MIDAS) of the integrin, or as a functional handle for coupling to central scaffolds.
Core Pharmacophore Properties
PropertySpecificationMechanistic Role
Scaffold 5,6,7,8-Tetrahydro-1,8-naphthyridineArginine Mimetic: Provides a bidentate hydrogen bond donor/acceptor motif that binds to the aspartic acid residue (e.g., Asp218 in

) in the integrin binding pocket.[1][2]
Side Chain 2-Pentanoic acid (C5 linker)Selectivity Filter: The length of the alkyl chain determines the spatial orientation relative to the acidic "Asp" mimic.[1] A C5 chain often optimizes binding for

over

compared to shorter (C3) linkers.
Basicity pKa ~ 7.5 - 8.0Physiochemical Balance: Unlike the aromatic parent (pKa ~ 3.4), the tetrahydro-derivative is sufficiently basic to be protonated at physiological pH, mimicking the guanidine group of Arginine without its high polarity/poor bioavailability.[1]
Lipophilicity LogP ~ 1.5 - 2.5Bioavailability: The saturated ring increases lipophilicity, improving oral absorption and membrane permeability compared to highly polar guanidine mimetics.[1]

Part 2: Medicinal Chemistry & SAR

The "Arginine Mimic" Evolution

The development of 1,8-naphthyridine derivatives was driven by the need to replace the metabolically unstable and poor-bioavailable benzamidine or guanidine groups found in early RGD peptidomimetics.[1][2]

  • Binding Mode: The N-1 and 2-amino/alkyl hydrogens of the naphthyridine ring form a planar, bidentate hydrogen-bonding network with the carboxylate of the integrin's aspartic acid residue.[1]

  • Saturation Impact: Hydrogenation of the pyridine ring (positions 5,6,7,[3]8) is non-negotiable for high affinity. The 5,6,7,8-tetrahydro analog exhibits a fixed conformation that fits snugly into the narrow "specificity pocket" of the integrin

    
    -subunit, whereas the fully aromatic analog is often too planar or lacks the necessary basicity.
    
  • Linker Logic (The Pentanoic Acid Tail):

    • 
       Antagonists:  Often utilize a shorter linker (propyl, C3) connected to a central scaffold (e.g., imidazolidine).
      
    • 
       Antagonists:  Recent optimization (e.g., for Idiopathic Pulmonary Fibrosis) has shifted toward longer linkers or direct coupling. The pentanoic acid derivative serves as an extended anchor, allowing the basic head to reach the deep acidic pocket while the tail couples to a bulky hydrophobic group that occupies the exo-site.
      
Therapeutic Applications[1][3][4][5]
  • Idiopathic Pulmonary Fibrosis (IPF): Inhibition of

    
     prevents the activation of TGF-
    
    
    
    , a key driver of fibrosis. The naphthyridine scaffold is a "privileged structure" in clinical candidates for IPF.
  • Osteoporosis & Oncology:

    
     antagonists inhibit osteoclast activity (bone resorption) and tumor angiogenesis.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid

This protocol utilizes a modified Friedländer Condensation followed by selective hydrogenation.[1][2]

Reagents:

  • 2-Aminonicotinaldehyde (Starting Material A)[1]

  • 6-Oxoheptanoic acid (Starting Material B)[1]

  • L-Proline or Pyrrolidine (Catalyst)[1]

  • Ethanol (Solvent)

  • 10% Pd/C (Catalyst for hydrogenation)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Condensation (Formation of the Aromatic Scaffold):

    • Dissolve 2-aminonicotinaldehyde (1.0 eq) and 6-oxoheptanoic acid (1.1 eq) in absolute ethanol (10 mL/g).

    • Add L-Proline (0.2 eq) as an organocatalyst.[1]

    • Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

    • Mechanism:[1][4] The ketone methyl group undergoes aldol condensation with the aldehyde, followed by cyclodehydration to form the 1,8-naphthyridine ring.

    • Workup: Cool to RT. Concentrate in vacuo. Purify via flash column chromatography (SiO2, DCM:MeOH gradient) to yield 5-(1,8-naphthyridin-2-yl)pentanoic acid .

  • Selective Hydrogenation (Formation of the Tetrahydro Derivative):

    • Dissolve the aromatic intermediate in Ethanol/Acetic Acid (10:1 v/v).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H2 atmosphere (1 atm to 50 psi) at Room Temperature for 18–24 hours.

    • Critical Control Point: Monitor closely to prevent over-reduction (ring opening) or under-reduction.[1] The pyridine ring containing the nitrogen at position 1 is reduced; the pyridine ring with the alkyl chain (position 2) remains aromatic.

    • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize from Ethanol/Ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for multiplets at

      
       1.8 (CH2), 2.6 (CH2), 3.2 (CH2-N) corresponding to the tetrahydro ring, and the disappearance of aromatic protons at positions 5, 6, 7.
      
Protocol B: Biological Assay (Solid-Phase Integrin Binding)

Objective: Determine the IC50 of the derivative against


.[1]
  • Coating: Coat 96-well microtiter plates with purified human

    
     receptor (1 µg/mL) in PBS overnight at 4°C.
    
  • Blocking: Block with 1% BSA/PBS for 2 hours at RT.

  • Competition: Add the biotinylated natural ligand (e.g., Vitronectin) and serial dilutions of the naphthyridine derivative . Incubate for 3 hours.

  • Detection: Wash plates. Add Streptavidin-HRP.[1] Incubate 1 hour. Develop with TMB substrate.

  • Analysis: Measure Absorbance at 450 nm. Plot sigmoidal dose-response curve to calculate IC50.[1]

Part 4: Visualization & Logic

Diagram 1: Synthetic Pathway

This diagram illustrates the Friedländer condensation and subsequent reduction logic.

SynthesisPath Start1 2-Aminonicotinaldehyde Inter Intermediate: 5-(1,8-Naphthyridin-2-yl) pentanoic acid (Aromatic) Start1->Inter Friedländer Condensation (L-Proline, EtOH, Reflux) Start2 6-Oxoheptanoic Acid Start2->Inter Final Target Product: 5-(5,6,7,8-Tetrahydro- 1,8-naphthyridin-2-yl) pentanoic acid Inter->Final Selective Hydrogenation (H2, Pd/C, AcOH)

Caption: Two-step synthesis of the tetrahydro-1,8-naphthyridine scaffold via Friedländer condensation and catalytic hydrogenation.

Diagram 2: Pharmacophore Binding Mode (SAR)

This diagram maps the chemical features of the molecule to the biological target (


 integrin).

SAR_Map Naph Tetrahydro-Naphthyridine (Basic Head) AspPocket Aspartate Residue (Acidic Pocket) Naph->AspPocket Bidentate H-Bond (Arg Mimic) Linker Pentanoic Acid Chain (Linker/Spacer) HydroChannel Hydrophobic Channel (Selectivity Filter) Linker->HydroChannel Van der Waals (Length = Selectivity) Tail Carboxylic Acid (Tail/Coupling Site) ExoSite Exo-Site / Metal Ion (MIDAS) Tail->ExoSite Coordination or Coupling Point

Caption: Pharmacophore mapping of the naphthyridine derivative within the integrin binding pocket.

References

  • Duggan, M. E., et al. (2000). "Nonpeptide

    
     Antagonists. 1. Transformation of a Potent, Integrin-Selective 
    
    
    
    Antagonist into a Potent
    
    
    Antagonist." Journal of Medicinal Chemistry, 43(20), 3736–3745.[5] Link
  • Hutchinson, J. H., et al. (2004). "Nonpeptide

    
     Antagonists. 8. In Vitro and In Vivo Evaluation of a Potent 
    
    
    
    Antagonist for the Prevention and Treatment of Osteoporosis." Journal of Medicinal Chemistry, 46, 4790. Link
  • Scott, W. L., et al. (2020).[4] "Amino acid compounds and methods of use (Integrin

    
     Inhibitors)." U.S. Patent 10,696,672 B2. Link
    
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[6] "Synthesis of 1,8-Naphthyridines and Related Compounds." Synthesis, 49, 763-769.[1][6] Link

  • Sigma-Aldrich. "5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid Product Sheet." Link

Sources

Foundational

Therapeutic Potential of Naphthyridine-Based RGD Mimetics

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Integrins are heterodimeric transmembrane glycoproteins that serve as the primary mediators of cell-extracellular matrix (ECM) and cell-cel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Integrins are heterodimeric transmembrane glycoproteins that serve as the primary mediators of cell-extracellular matrix (ECM) and cell-cell interactions. The Arg-Gly-Asp (RGD) tripeptide motif is the universal recognition sequence for a critical subset of eight integrins (including αvβ3, αvβ5, αvβ6, and αIIbβ3), which are heavily implicated in tumor angiogenesis, metastasis, and severe fibrotic diseases[1].

As a Senior Application Scientist overseeing integrin-targeted drug discovery, I have observed that native RGD peptides suffer from rapid proteolytic degradation, poor pharmacokinetic properties, and a profound lack of receptor subtype selectivity[2]. To overcome these translational hurdles, small-molecule peptidomimetics utilizing a 1,8-naphthyridine or 5,6,7,8-tetrahydronaphthyridine (THN) scaffold as an arginine (Arg) mimetic have emerged as a superior chemotype. This guide explores the mechanistic rationale, structural optimization, and self-validating experimental workflows required to develop these potent integrin antagonists.

Mechanistic Rationale: The Naphthyridine Advantage

The binding of native RGD to integrins occurs via a highly conserved dual-point interaction at the interface of the α and β subunits. The aspartic acid (Asp) residue coordinates with a Metal Ion-Dependent Adhesion Site (MIDAS) in the β subunit, while the arginine (Arg) residue interacts with acidic pockets (e.g., Asp218 in the αv subunit)[3].

Why naphthyridine? The 1,8-naphthyridine moiety, and specifically its reduced THN derivative, provides an optimal geometric and electrostatic mimic for the guanidinium group of arginine[4]. Unlike highly flexible linear peptides, the rigid bicyclic structure of THN restricts conformational entropy, locking the molecule into a high-affinity binding pose. When coupled with a rigid core (such as a cyclobutane or pyrrolidine ring) and an appropriate Asp mimetic, the resulting compound achieves precise spatial orientation of the pharmacophores, drastically increasing binding affinity and subtype selectivity[5].

IntegrinBinding THN THN Arg-Mimetic (Binds αv Subunit) Core Cyclobutane/Pyrrolidine Core Scaffold THN->Core Integrin Integrin Heterodimer (Inactive State) THN->Integrin Electrostatic Interaction (Asp218) Asp Asp-Mimetic (Binds β Subunit MIDAS) Core->Asp Asp->Integrin Metal Ion Coordination (Mg2+/Mn2+) Signaling Downstream Signaling Blocked (e.g., FAK, TGF-β) Integrin->Signaling Antagonism

Bivalent binding mechanism of THN-based RGD mimetics to the integrin α/β interface.

Target Integrins and Therapeutic Indications

The therapeutic utility of naphthyridine-based RGD mimetics is dictated by the specific integrin heterodimer they are engineered to target:

  • Oncology (αvβ3 and αvβ5): These integrins are highly upregulated in the tumor microenvironment and neo-vasculature, driving angiogenesis and metastasis[1]. Naphthyridine-based cyclobutane RGD mimetics (e.g., the compound ICT9055) have demonstrated potent anti-αvβ3 activity by competitively inhibiting ECM binding[6].

  • Fibrosis (αvβ6 and αv integrins): Integrin αvβ6 is exclusively expressed on epithelial cells and is a critical activator of Transforming Growth Factor-β (TGF-β1)[1]. It binds the RGD motif on the Latency Associated Peptide (LAP), mechanically releasing active TGF-β1 to drive fibrogenesis. Highly selective THN-pyrrolidine betaine inhibitors have been successfully developed for the inhaled treatment of idiopathic pulmonary fibrosis (IPF)[7]. Furthermore, pharmacologic inhibition of RGD-binding integrins using small-molecule peptidomimetics (e.g., CWHM-12) ameliorates kidney fibrosis by reducing Collagen 1 expression and halting myofibroblast activation[8].

Structural Optimization & Quantitative Binding Profiles

The progression from native peptides to advanced THN-mimetics requires rigorous structure-activity relationship (SAR) optimization. The reduction of the fully aromatic naphthyridine ring to tetrahydronaphthyridine (THN) is a critical optimization step; the partially saturated ring increases basicity and flexibility just enough to optimize the hydrogen-bonding network within the αv binding pocket[5].

Table 1: Comparative In Vitro Integrin Binding Affinities (IC50)

Compound ClassSpecific AgentTarget IntegrinIC50 (nM)Key Structural Feature
Native PeptideRGD Peptide (GRGDNP)αvβ389.0Linear peptide, low stability[9]
Native PeptideRGD Peptide (GRGDNP)α5β1335.0Linear peptide, low stability[9]
Cyclobutane MimeticICT9055αvβ3< 50.0THN Arg-mimetic, cyclobutane core[5]
Pyrrolidine MimeticGSK αvβ6 Inhibitorαvβ6< 10.0THN Arg-mimetic, pyrrolidine betaine[7]
PeptidomimeticCWHM-12αv integrinsBroadBroad-spectrum RGD antagonist[8]

Data synthesized from competitive solid-phase receptor binding assays. Note the exponential increase in potency when moving from linear peptides to rigidified THN-mimetics.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for synthesizing and validating naphthyridine-based RGD mimetics. Every protocol described here functions as a self-validating system, incorporating strict internal controls to verify causality at each step.

Protocol A: Selective Reduction of Naphthyridine to Tetrahydronaphthyridine (THN)

Causality Check: The fully aromatic naphthyridine precursor is synthesized first due to its stability during harsh upstream coupling reactions. Selective reduction to THN is required post-coupling to activate the basicity of the Arg-mimetic pharmacophore[5].

  • Preparation: Dissolve the synthesized naphthyridine-core intermediate (1.0 eq) in anhydrous methanol (MeOH).

  • Catalyst Addition: Add Platinum(IV) oxide (PtO2, Adams' catalyst) at 10 mol% under an inert argon atmosphere. Rationale: PtO2 is highly selective for the nitrogen-containing ring over the carbocyclic ring, preventing over-reduction.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for exactly 23 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The mass shift of +4 Da confirms the saturation of the specific ring, forming the tetrahydronaphthyridine moiety.

  • Purification: Filter the mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC to achieve >95% purity[5].

Protocol B: In Vitro Integrin Competitive Binding Assay

Causality Check: To prove that the synthesized THN-mimetic directly antagonizes the integrin-ECM interaction, we utilize a solid-phase receptor assay using biotinylated natural ligands.

  • Coating: Coat a 96-well microtiter plate with purified human integrin αvβ3 or αvβ6 (100 ng/well) in coating buffer (Tris-HCl, pH 7.4, containing 1 mM Ca2+ and 1 mM Mg2+). Incubate overnight at 4°C. Rationale: Divalent cations are strictly required to maintain the integrin MIDAS domain in an active, ligand-receptive conformation[4].

  • Blocking: Wash the plate and block with 3% BSA in Tris-buffered saline (TBS) for 2 hours at room temperature to prevent false positives from non-specific binding.

  • Ligand Competition: Add serial dilutions of the THN-mimetic (from 10 µM down to 0.1 nM) concurrently with a fixed concentration of biotinylated vitronectin (for αvβ3) or LAP (for αvβ6). Incubate for 3 hours at room temperature.

  • Detection: Wash the wells 3 times with TBS-Tween. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour.

  • Quantification: Add TMB substrate. Stop the reaction with 1M H2SO4 after 15 minutes. Read absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

AssayWorkflow Step1 1. Integrin Immobilization (+ Ca2+/Mg2+) Step2 2. BSA Blocking (Minimize Background) Step1->Step2 Step3 3. Competitive Incubation (THN-Mimetic vs Biotin-Ligand) Step2->Step3 Step4 4. Stringent Washing (Remove Unbound) Step3->Step4 Step5 5. Streptavidin-HRP + TMB Substrate Step4->Step5 Step6 6. Absorbance Readout (IC50 Calculation) Step5->Step6

Step-by-step workflow for the competitive integrin solid-phase receptor binding assay.

Conclusion

The transition from native RGD peptides to highly engineered, naphthyridine-based small molecules represents a paradigm shift in integrin-targeted therapeutics. By leveraging rigid cores (cyclobutanes or pyrrolidines) and the optimal electrostatic profile of the tetrahydronaphthyridine Arg-mimetic, drug development professionals can achieve unprecedented potency and subtype selectivity[5][7]. As demonstrated through rigorous SAR and self-validating biochemical assays, these mimetics hold immense clinical potential for halting tumor metastasis and reversing intractable fibrotic diseases[1][8].

References

  • Design of RGD-mimetic integrin antagonists. ResearchGate. 6

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. 5

  • RESEARCH ARTICLE. RSC Medicinal Chemistry.

  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Bradford Scholars.3

  • RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. PMC. 1

  • Molecular Modeling Insights into the Structure and Behavior of Integrins: A Review. MDPI. 4

  • Publications archive. RGDscience Ltd.7

  • RGD peptide (GRGDNP) | Integrin-Ligand Interaction Inhibitor. MedChemExpress. 2

  • RGD peptide | Integrin Receptor Inhibitors. Tocris Bioscience - R&D Systems. 9

  • Pharmacologic inhibition of RGD-binding integrins ameliorates fibrosis and improves function following kidney injury. PubMed. 8

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(1,8-naphthyridin-2-yl)pentanoic acid via Friedländer condensation

Executive Summary This application note details the protocol for the regioselective synthesis of 5-(1,8-naphthyridin-2-yl)pentanoic acid , a functionalized 1,8-naphthyridine derivative often utilized as a pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 5-(1,8-naphthyridin-2-yl)pentanoic acid , a functionalized 1,8-naphthyridine derivative often utilized as a pharmacophore in integrin antagonists (e.g.,


 inhibitors) and supramolecular ligands.

The synthesis relies on a Friedländer condensation between 2-aminopyridine-3-carbaldehyde and 6-oxoheptanoic acid. The critical technical challenge in this pathway is regiocontrol : ensuring the condensation occurs exclusively at the methyl group of the ketone (C1) rather than the internal methylene (C3), to yield the linear 2-substituted naphthyridine rather than the branched 3-isomer. This guide employs an L-proline-catalyzed organocatalytic approach to maximize regioselectivity and yield under mild conditions.

Retrosynthetic Analysis & Mechanism

The target molecule is disassembled into two key precursors: the heterocyclic core former (2-aminopyridine-3-carbaldehyde) and the side-chain donor (6-oxoheptanoic acid).

Mechanistic Pathway
  • Imine Formation: The exocyclic amine of the pyridine attacks the ketone carbonyl.

  • Aldol Condensation: The C3-formyl group undergoes an intramolecular aldol condensation with the

    
    -methyl group of the ketone.
    
  • Dehydration: Aromatization drives the loss of water to form the stable 1,8-naphthyridine system.

Regioselectivity Rationale: The use of L-proline favors the formation of the more accessible enamine intermediate at the methyl position (kinetic control), directing the cyclization to form the 2-substituted product. Traditional strong base catalysis (KOH/EtOH) can also be used but may lead to higher amounts of the thermodynamic 3-substituted byproduct or polymerization.

G cluster_regio Regioselectivity Control Precursor1 2-Aminopyridine- 3-carbaldehyde Intermediate Schiff Base / Enamine Intermediate Precursor1->Intermediate L-Proline condensation Precursor2 6-Oxoheptanoic Acid (Side Chain Donor) Precursor2->Intermediate Target TARGET: 5-(1,8-naphthyridin-2-yl) pentanoic acid Intermediate->Target Cyclization & Dehydration (-2 H2O) Warning Methyl attack (C1) favored over Methylene (C3)

Figure 1: Retrosynthetic pathway and mechanistic flow for the Friedländer condensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
2-Aminopyridine-3-carbaldehyde 122.121.0Heterocyclic Precursor
6-Oxoheptanoic acid 144.171.2Ketone Partner
L-Proline 115.130.2Organocatalyst
Ethanol (Anhydrous) 46.07SolventReaction Medium
Sodium Sulfate (

)
142.04N/ADrying Agent
Step-by-Step Methodology
Phase 1: Preparation of 2-Aminopyridine-3-carbaldehyde (If not commercial)

Note: This aldehyde is unstable and prone to self-condensation. It should be freshly prepared or purified immediately before use.

  • Precursor: Start from 2-aminopyridine.

  • Lithiation: Treat with

    
    -BuLi (2.5 eq) in THF at -78°C.
    
  • Formylation: Quench with DMF.

  • Hydrolysis: Acidic workup to release the aldehyde.[3]

  • Purification: Rapid silica chromatography (EtOAc/Hexane). Store under Argon at -20°C.

Phase 2: Friedländer Condensation
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 2-aminopyridine-3-carbaldehyde (1.22 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Addition: Add 6-oxoheptanoic acid (1.73 g, 12 mmol).

    • Critical: If the acid solubility is poor, a small amount of DMF (1-2 mL) can be added, or the ethyl ester (ethyl 6-oxoheptanoate) can be used followed by hydrolysis.

  • Catalyst: Add L-Proline (230 mg, 2 mmol).

  • Reaction: Heat the mixture to reflux (78°C) for 8–12 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The aldehyde spot (

      
      ) should disappear. A fluorescent spot (blue under UV254/365) corresponding to the naphthyridine will appear.
      
  • Workup:

    • Cool the reaction to room temperature.[2][4][5]

    • Concentrate the solvent under reduced pressure.[1][7]

    • Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL).

    • Acid-Base Extraction (Purification Step):

      • Extract the organic layer with sat.

        
          (3 x 20 mL). The product (as a carboxylate) moves to the aqueous phase; non-polar impurities remain in DCM.
        
      • Separate the aqueous layer and carefully acidify to pH 4–5 using 1M HCl.

      • Extract the precipitated/cloudy aqueous layer with EtOAc (3 x 30 mL).

    • Dry combined EtOAc layers over

      
      , filter, and concentrate.
      
Phase 3: Final Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Ether or Acetonitrile .

  • Yield: Expected yield is 60–75%.

  • Characterization:

    • 1H NMR (DMSO-

      
      ):  Look for naphthyridine aromatic protons (
      
      
      
      9.0–7.5 ppm) and the aliphatic side chain signals. The C2-methyl protons of the precursor ketone will disappear, replaced by the C2-methylene signal of the side chain (
      
      
      ~3.0 ppm).

Workflow Diagram

Workflow Start Start: Fresh 2-Amino- pyridine-3-carbaldehyde Mix Dissolve in EtOH Add 6-Oxoheptanoic acid Start->Mix Cat Add L-Proline (20 mol%) Mix->Cat Reflux Reflux 8-12h (Monitor TLC) Cat->Reflux Workup Evaporate EtOH Redissolve in DCM Reflux->Workup Extract Extract with NaHCO3 (aq) (Product -> Aqueous Phase) Workup->Extract Acidify Acidify Aqueous to pH 4 Extract into EtOAc Extract->Acidify Remove non-acidic impurities Final Recrystallize (EtOH/Ether) Acidify->Final

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Degradation of aldehyde precursor.Ensure aldehyde is freshly prepared or repurified. Use inert atmosphere (

).
Regioisomer Mix Competition from methylene attack.Switch from base catalysis (KOH) to L-Proline. Lower temperature to 60°C and extend time.
Solubility Issues Zwitterionic nature of product.Use DMF/EtOH mixtures. For workup, avoid isoelectric precipitation; keep in organic solvent during extraction.
Esterification Reaction in EtOH with acid catalyst.If acid catalyst is used, ethyl ester may form. Saponify with LiOH/THF/Water to recover acid.

Safety & Handling

  • 1,8-Naphthyridines: Biologically active.[1][3][6] Handle with gloves and in a fume hood.

  • 2-Aminopyridine-3-carbaldehyde: Irritant. Avoid inhalation.

  • Solvents: Ethanol and DCM are flammable/toxic. Dispose of halogenated waste separately.

References

  • Friedländer Synthesis Overview: Dormer, P. G., et al. "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts."[8] Journal of Organic Chemistry, vol. 68, no. 2, 2003, pp. 467–477.

  • Naphthyridine Integrin Antagonists: Manley, P. J., et al. "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for

    
     Integrin Antagonists."[9][10] Journal of Organic Chemistry, vol. 69, no. 23, 2004, pp. 8155–8158. 
    
  • Aldehyde Precursor Synthesis: Rivera, N. R., et al. "Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde." Synthetic Communications, vol. 31, no.[3] 10, 2001, pp. 1573–1579.[3] [3]

  • General Naphthyridine Protocols: Ferrarini, P. L., et al. "Synthesis and biological activity of some 1,8-naphthyridine derivatives." European Journal of Medicinal Chemistry, vol. 33, no. 5, 1998, pp. 383-397.

Sources

Application

Application Note: Selective Catalytic Hydrogenation of 1,8-Naphthyridine to 5,6,7,8-Tetrahydro-1,8-Naphthyridine

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established methodologies with mechanistic insights to ensure the selective and efficient catalytic hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established methodologies with mechanistic insights to ensure the selective and efficient catalytic hydrogenation of 1,8-naphthyridine to its 5,6,7,8-tetrahydro derivative.

Abstract & Strategic Overview

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in


 integrin antagonists, arginine mimetics, and antitumor agents. While the parent 1,8-naphthyridine is fully aromatic, its partial reduction to the tetrahydro derivative significantly alters its basicity, solubility, and binding properties (e.g., acting as a bidentate ligand or hydrogen bond donor/acceptor).

Achieving the 5,6,7,8-tetrahydro isomer (where the unsubstituted or less sterically hindered ring is reduced) versus the 1,2,3,4-tetrahydro isomer (where the functionalized ring is reduced) or the octahydro species (over-reduction) requires precise control over steric and electronic factors.

This protocol details the industry-standard method using Palladium on Carbon (Pd/C) in acidic media, which favors the reduction of the less hindered pyridine ring via a steric-controlled mechanism.

Reaction Engineering & Mechanism

The Challenge of Regioselectivity

In unsubstituted 1,8-naphthyridine, the 1,2,3,4- and 5,6,7,8- positions are chemically equivalent due to C2 symmetry. However, in 2-substituted-1,8-naphthyridines (common drug precursors), regioselectivity becomes paramount.

  • Steric Control (Pd/C): Heterogeneous hydrogenation occurs on the metal surface. Substituents at the C2 position sterically hinder the adsorption of the adjacent ring (Ring A) onto the catalyst surface. Consequently, the unsubstituted Ring B (positions 5,6,7,8) is preferentially reduced.

  • Electronic Control (PtO₂/Acid): Protonation of the naphthyridine nitrogens activates the ring toward hydride attack. While both rings protonate, the ring with electron-donating groups (e.g., alkyls) may be deactivated toward nucleophilic hydrogenation mechanisms, reinforcing the selectivity for the unsubstituted ring.

Reaction Scheme

The transformation involves the saturation of one pyridine ring to a piperidine ring, while the other remains aromatic.

ReactionScheme Reactant 1,8-Naphthyridine (Fully Aromatic) Product 5,6,7,8-Tetrahydro- 1,8-naphthyridine (Target) Reactant->Product Major Pathway (Steric Control) Conditions H₂, Pd/C (10%) EtOH or AcOH 50 psi, 50°C SideProduct Octahydro- 1,8-naphthyridine (Over-reduction) Product->SideProduct Slow (Requires High T/P)

Caption: Selective hydrogenation pathway. The reaction stops at the tetrahydro stage under controlled conditions due to the increased electron density of the resulting 2-aminopyridine-like system, which resists further reduction.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate 1,8-Naphthyridine derivativeStarting Material
Catalyst 10% Pd/C (wet support, Degussa type)Surface Catalyst (Steric control)
Solvent Ethanol (Abs.) or Acetic Acid (Glacial)Solvent / Proton Source
Hydrogen Source H₂ Gas (Tank)Reductant
Equipment Parr Hydrogenator or AutoclavePressure Vessel (50–60 psi)
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is clean and the Parr shaker vessel is free of sulfur contaminants (catalyst poisons).

Step 1: Catalyst Loading (Inert Atmosphere)
  • Safety Note: Dry Pd/C is pyrophoric. Always use "wet" catalyst (containing ~50% water) or handle under nitrogen/argon.

  • Weigh 10 wt% of 10% Pd/C relative to the substrate (e.g., 100 mg catalyst for 1 g substrate).

  • Place the catalyst in the hydrogenation vessel first.

  • Why: Adding solvent to dry catalyst can cause ignition. Adding catalyst to solvent can splash.

Step 2: Substrate Solubilization
  • Dissolve the 1,8-naphthyridine substrate (1.0 equiv) in the chosen solvent.

    • Standard:Ethanol (0.1 M concentration) .

    • For Sluggish Substrates:Glacial Acetic Acid . The acid protonates the pyridine nitrogen (

      
      ), increasing the electrophilicity of the ring and accelerating reduction.
      
  • Carefully add the substrate solution to the vessel containing the catalyst.

Step 3: Hydrogenation
  • Seal the Parr vessel.

  • Purge Cycles: Evacuate the vessel (vacuum) and refill with N₂ (3x) to remove O₂. Then, evacuate and refill with H₂ (3x).

  • Pressurize to 50 psi (3.4 bar) .

  • Heat to 50°C .

  • Shake/Stir vigorously for 4–12 hours .

  • Monitoring: Monitor H₂ uptake. When the pressure drop ceases, the reaction is likely complete. Verify by TLC (Eluent: 10% MeOH/DCM; Product is more polar and stains with Ninhydrin).

Step 4: Workup
  • Cool the vessel to Room Temperature (RT). Vent H₂ gas carefully.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethanol or MeOH.

    • Caution: The filter cake is flammable. Keep it wet and dispose of it in a dedicated waste container.

  • Neutralization (If AcOH used): Concentrate the filtrate. Dilute with water and neutralize with sat. NaHCO₃ or NaOH to pH > 10 (to liberate the free base). Extract with DCM or EtOAc (3x).

  • Drying: Dry organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification
  • The crude product is often pure enough (>90%).

  • If necessary, purify via Flash Column Chromatography on Silica Gel.

  • Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent streaking of the basic amine on silica.

Optimization & Troubleshooting Guide

The following table summarizes how to tune the reaction if the standard protocol fails.

ObservationDiagnosisCorrective Action
No Reaction Catalyst poisoning or Deactivated Ring1. Switch solvent to Acetic Acid or TFA/EtOH .2. Increase Pressure to 100 psi.3. Switch catalyst to PtO₂ (Adams Catalyst) (more active).
Over-reduction (Octahydro) Conditions too harsh1. Stop reaction immediately upon theoretical H₂ uptake.2. Lower Temp to RT.3. Reduce Pressure to 1 atm (Balloon).
Wrong Isomer (1,2,3,4-TH) Electronic effects dominating1. Ensure Pd/C is used (favors steric control).2. Avoid homogeneous catalysts (Ru/Ir) which often direct via coordination to substituents.
Low Yield Product trapping on Celite/Silica1. Wash Celite with MeOH/NH₃ .2. Use alumina instead of silica for chromatography.

Workflow Visualization

Workflow Start Start: 1,8-Naphthyridine Substrate Prep Dissolve in EtOH or AcOH Add 10 wt% Pd/C Start->Prep React Hydrogenation (Parr Shaker) 50 psi H₂, 50°C, 4-12h Prep->React Check TLC / H₂ Uptake Check React->Check Check->React Incomplete (Add time/Heat) Filter Filter through Celite (Remove Catalyst) Check->Filter Complete Neutralize Neutralize (if Acid used) Extract with DCM Filter->Neutralize Purify Flash Chromatography (DCM/MeOH/NH₄OH) Neutralize->Purify End Final Product: 5,6,7,8-Tetrahydro-1,8-naphthyridine Purify->End

Caption: Operational workflow for the batch hydrogenation process, including critical decision points for reaction monitoring.

Safety & Compliance

  • Hydrogen Gas: Highly flammable. Ensure all connections are leak-tested. Ground the equipment to prevent static discharge.

  • Catalyst Handling: Pd/C and PtO₂ can ignite solvent vapors. Always keep the catalyst wet with water or solvent. Add solvent to the vessel before purging with hydrogen.

  • Waste Disposal: Filtered catalyst residues must be kept wet and disposed of in a "Pyrophoric Waste" container.

References

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 2016. Describes the orthogonal control of regioselectivity using Pd (steric) vs. Ru (electronic) catalysts. [1]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for

    
     Integrin Antagonists. Journal of Organic Chemistry, 2004.[2] Provides detailed workup and characterization data for these specific scaffolds. 
    
  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 2016.[3] Discusses asymmetric approaches and the intrinsic reactivity of the naphthyridine core.

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine Product Data. Sigma-Aldrich. Physical properties and safety data for the tetrahydro derivative.

Sources

Method

Application Note: Optimized Peptide Coupling Conditions for 5-(1,8-Naphthyridin-2-yl)pentanoic Acid

Introduction & Scientific Rationale The compound 5-(1,8-naphthyridin-2-yl)pentanoic acid is a highly specialized building block predominantly utilized in the synthesis of integrin antagonists (e.g., , , ). These receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 5-(1,8-naphthyridin-2-yl)pentanoic acid is a highly specialized building block predominantly utilized in the synthesis of


 integrin antagonists (e.g., 

,

,

). These receptors are critical therapeutic targets in oncology, diabetic retinopathy, and tissue-specific fibrotic diseases such as idiopathic pulmonary fibrosis (IPF)[1].

In these pharmacophores, the 1,8-naphthyridine moiety functions as a bioisostere for the basic arginine guanidino group found in the natural Arg-Gly-Asp (RGD) recognition sequence. The pentanoic acid chain provides a flexible linker that must be coupled to various amino esters or complex amine scaffolds.

Structural Challenges in Coupling

Coupling this specific carboxylic acid presents unique physicochemical challenges:

  • Basicity of the Naphthyridine Ring: The 1,8-naphthyridine system is mildly basic (pKa ~4.5). This can interfere with acidic coupling additives or require careful stoichiometric control of tertiary amine bases to prevent unintended side reactions or poor solubility.

  • Post-Coupling Modifications: To achieve high-affinity bidentate salt-bridge formation with the aspartic acid residue in the integrin binding pocket, the naphthyridine ring is typically subjected to selective catalytic hydrogenation post-coupling to yield a more basic 5,6,7,8-tetrahydro-1,8-naphthyridine derivative[1].

Mechanistic Insights & Reagent Selection

Selecting the correct coupling reagent is critical for maximizing yield and minimizing epimerization of chiral amine partners.

  • EDC/HOBt (The Discovery Standard): is widely used for initial discovery syntheses[1]. The primary advantage is that the urea byproduct is water-soluble, simplifying isolation. N-methylmorpholine (NMM, pKa ~7.4) is preferred over stronger bases like DIPEA (pKa ~10.5) to maintain a milder pH profile, which protects sensitive amino ester partners from base-catalyzed racemization.

  • HATU (For Hindered Substrates): When coupling to sterically hindered secondary amines, uronium salts like HATU are required. HATU rapidly forms a highly reactive HOAt active ester. However, if the amine is too hindered, the amine may directly attack the HATU reagent, leading to an inactive guanidinylation byproduct.

  • T3P (The Scale-Up Champion): For multi-gram or process-scale applications, is the reagent of choice[2]. It offers exceptional functional group tolerance, near-zero epimerization, and completely water-soluble phosphate byproducts, eliminating the need for hazardous additives like HOBt.

Mandatory Visualizations

Workflow A 5-(1,8-Naphthyridin-2-yl) pentanoic acid C Amide Coupling (EDC/HOBt or HATU) A->C B Amino Ester (Partner) B->C D Naphthyridine Amide Intermediate C->D 31-67% Yield E Selective Hydrogenation (H2, Pd/C, EtOH) D->E F Tetrahydronaphthyridine Integrin Antagonist E->F 44-96% Yield

Workflow for naphthyridine coupling and subsequent reduction to integrin antagonists.

Mechanism Acid 5-(1,8-Naphthyridin-2-yl) pentanoic acid Uronium O-Acyl Uronium Intermediate Acid->Uronium Base deprotonation HATU HATU / DIPEA HATU->Uronium OAt HOAt Active Ester Uronium->OAt Intramolecular HOAt shift Amide Target Amide Product OAt->Amide + Amine (Fast) Amine Amine Nucleophile Amine->Amide Side Guanidinylation Byproduct (Inactive) Amine->Side Direct attack on HATU (Slow/Hindered Amines)

Mechanistic pathway of HATU-mediated coupling highlighting active ester formation.

Quantitative Data Summarization

The following table summarizes the operational parameters and expected outcomes for the three primary coupling methodologies applied to 5-(1,8-naphthyridin-2-yl)pentanoic acid.

ProtocolCoupling ReagentBaseSolventTypical YieldByproduct ProfileBest Use Case
A EDC·HCl / HOBtNMMDMF or DCM31–67%[1]Water-soluble ureaDiscovery standard, baseline couplings
B HATUDIPEADMF60–90%Inactive guanidino speciesSterically hindered or unreactive amines
C T3P (50% in EtOAc)DIPEA / PyrEtOAc / 2-MeTHF75–95%Water-soluble phosphatesProcess scale-up, low epimerization[2]

Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling (Discovery Scale)

This self-validating protocol utilizes NMM to prevent base-catalyzed side reactions while ensuring complete activation.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-(1,8-naphthyridin-2-yl)pentanoic acid (1.0 equiv) and the target amino ester hydrochloride (1.1 equiv) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 equiv). Stir the mixture at 20 °C for 5 minutes to ensure the complete free-basing of the amino ester.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Sequentially add 1-hydroxybenzotriazole hydrate (HOBt, 1.2 equiv) and N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 12–18 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding water (equal to 3× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Protocol B: High-Efficiency HATU Coupling (For Hindered Amines)

Designed for recalcitrant amines where EDC fails to achieve full conversion.

  • Pre-activation: Dissolve 5-(1,8-naphthyridin-2-yl)pentanoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.1 equiv).

  • Active Ester Formation: Stir the mixture at 0 °C for 10 minutes to allow the complete formation of the HOAt active ester (verifiable by a distinct color change, often to a pale yellow).

  • Amine Addition: Add the hindered amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Prolonged stirring should be avoided to minimize potential guanidinylation of the amine by unreacted HATU.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO₃ and brine. Dry and concentrate for purification.

Protocol C: Scalable T3P Coupling (Process Chemistry)

Optimized for safety, atom economy, and simplified downstream processing.

  • Preparation: Suspend 5-(1,8-naphthyridin-2-yl)pentanoic acid (1.0 equiv) and the amine partner (1.05 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (0.2 M).

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv) and cool the suspension to 0–5 °C.

  • T3P Addition: Dropwise add a 50% wt. solution of T3P in EtOAc (1.5 equiv) over 15 minutes to control the mild exotherm.

  • Reaction: Warm to 20 °C and stir for 6–12 hours.

  • Workup: The true advantage of T3P is realized here: wash the organic layer directly with water (2×), saturated NaHCO₃ (1×), and water (1×). The water-soluble phosphate byproducts are completely removed, often yielding analytically pure amide without the need for chromatography.

References

  • Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents Source: Journal of Medicinal Chemistry (via PMC) URL:[Link][1]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Note: Optimization of Copper-Free Sonogashira Coupling for Naphthyridine Side Chain Installation

Introduction & Mechanistic Challenges Naphthyridines (e.g., 1,5-naphthyridine, 1,6-naphthyridine) are privileged pharmacophores in modern drug development, frequently serving as the core scaffold in kinase inhibitors, su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Naphthyridines (e.g., 1,5-naphthyridine, 1,6-naphthyridine) are privileged pharmacophores in modern drug development, frequently serving as the core scaffold in kinase inhibitors, such as the FLT-3 inhibitor HSN-608, as demonstrated in 1[1]. The installation of alkyne side chains via the Sonogashira cross-coupling reaction is a critical late-stage functionalization step for 2[2].

However, applying standard Sonogashira conditions (Pd(PPh3)4, CuI, amine base) to naphthyridine halides often results in catastrophic yield drops. As a Senior Application Scientist, it is critical to understand the causality behind this failure:

  • Copper Sequestration: The dual nitrogen atoms of the naphthyridine ring strongly chelate the copper(I) co-catalyst. This removes copper from the catalytic cycle, stalling transmetalation, and promotes the oxidative dimerization of the terminal alkyne, known as3[3].

  • Palladium Poisoning: The basic, unhindered nitrogens of the heterocycle can displace labile phosphine ligands (like PPh3) on the palladium center, forming stable, catalytically dead Pd-naphthyridine off-cycle complexes.

To circumvent these issues, the optimization logic dictates the complete removal of copper and the use of highly sterically demanding, electron-rich ligands (such as XPhos) to prevent 4[4]. Alternatively,5[5] can be deployed, as their strong σ-donating properties prevent displacement by the heterocycle.

G Substrate Naphthyridine Halide + Terminal Alkyne Standard Standard Conditions Pd(PPh3)4, CuI, Amine Base Substrate->Standard CuFree Optimized Conditions Pd(OAc)2, XPhos, Cs2CO3 (No Cu) Substrate->CuFree Poisoning Failure Modes: 1. Cu Sequestration 2. Pd Poisoning by N-atoms 3. Glaser Homocoupling Standard->Poisoning Success Mechanistic Success: 1. Bulky Ligand Prevents N-Coordination 2. No Cu = No Homocoupling CuFree->Success LowYield Low Yield / Reaction Stalls Poisoning->LowYield HighYield High Yield Alkynyl Naphthyridine Success->HighYield

Logical framework for overcoming catalyst poisoning in naphthyridine Sonogashira coupling.

Quantitative Data Presentation: HTE Optimization Summary

The following table synthesizes the High-Throughput Experimentation (HTE) parameters evaluated to establish the optimal, self-validating protocol for naphthyridine substrates.

Table 1: Optimization of Reaction Parameters
EntryPalladium Source (mol%)Ligand (mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5%)NoneCuI (10%)Et3N / DMF8015%Cu sequestration; extensive Glaser homocoupling.
2PdCl2(PPh3)2 (5%)NoneCuI (10%)iPr2NH / THF7022%Catalyst precipitation (Pd-black formation).
3Pd(OAc)2 (5%)XPhos (10%)CuI (5%)Cs2CO3 / DMF9045%Moderate yield; homocoupling persists due to Cu.
4Pd(OAc)2 (5%)XPhos (10%)None Cs2CO3 / DMF9088%Clean conversion; homocoupling completely suppressed.
5 Pd(OAc)2 (2%) XPhos (4%) None Cs2CO3 / DMF 100 94% Optimal conditions; full conversion in 4h.
6Pd-PEPPSI-IPr (2%)NHC (built-in)NoneK2CO3 / Dioxane10091%Excellent alternative using robust NHC ligand.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high fidelity and reproducibility. Every step includes a causality explanation and an in-process self-validation check to guarantee the integrity of the reaction.

Reagent Preparation & Setup
  • Charge the Vessel: To an oven-dried Schlenk flask or microwave vial, add the naphthyridine halide (1.0 equiv), Pd(OAc)2 (0.02 equiv), XPhos (0.04 equiv), and anhydrous Cs2CO3 (2.0 equiv).

    • Causality: Pd(OAc)2/XPhos generates an active, bulky, and electron-rich Pd(0) species in situ. Cs2CO3 is chosen over amine bases because amines can competitively bind to the Pd center in the absence of copper.

    • Validation Check: Ensure the solid mixture is free-flowing. Clumping indicates moisture in the Cs2CO3, which will prematurely hydrolyze the halide.

  • Inert Atmosphere Generation: Seal the vessel and subject it to three cycles of high vacuum followed by an argon backfill.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich XPhos ligand.

Reaction Execution
  • Solvent & Substrate Addition: Inject anhydrous, degassed DMF (to reach 0.2 M relative to the halide) and the terminal alkyne (1.2 equiv) via syringe.

    • Causality: DMF stabilizes the polar transition states of the copper-free transmetalation step.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4 hours with vigorous stirring.

    • Causality: Because copper is absent, the activation energy for the direct carbopalladation/transmetalation of the alkyne is higher. 100 °C provides the necessary thermal energy to drive the catalytic cycle.

  • In-Process Control (IPC): After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass [M+H]+ disappears. The absence of the alkyne dimer mass (2x Alkyne - 2H) validates that the copper-free environment successfully prevented Glaser coupling.

Workup & Purification
  • Quench and Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl solution (3 times).

    • Causality: DMF is highly miscible with EtOAc. The aqueous LiCl wash drastically increases the partition coefficient, pulling DMF entirely into the aqueous layer and preventing streaking during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Dichloromethane/Methanol gradient.

Protocol Step1 1. Reagent Charging Halide, Pd(OAc)2, XPhos, Cs2CO3 Step2 2. Inert Atmosphere 3x Vacuum/Argon Purge Step1->Step2 Step3 3. Liquid Addition Degassed DMF, Alkyne Step2->Step3 Step4 4. Thermal Activation 100°C for 4 hours Step3->Step4 Step5 5. In-Process Control LC-MS Verification Step4->Step5 Step6 6. Workup & Isolation LiCl Wash, Chromatography Step5->Step6

Step-by-step experimental workflow for the optimized copper-free Sonogashira coupling.

References

  • High Throughput Experimentation and Continuous Flow Methods - eMolecules.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.

Sources

Method

Application Note: Solid-Phase Synthesis Compatibility and Coupling Protocols for Naphthyridine Carboxylic Acids

Introduction & Scientific Rationale Naphthyridine derivatives—particularly 1,5-naphthyridine and 1,8-naphthyridine scaffolds—are highly privileged pharmacophores in modern drug discovery. They are frequently integrated i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Naphthyridine derivatives—particularly 1,5-naphthyridine and 1,8-naphthyridine scaffolds—are highly privileged pharmacophores in modern drug discovery. They are frequently integrated into the design of DNA gyrase inhibitors, broad-spectrum antimicrobial agents, and highly selective CB2 cannabinoid receptor ligands[1][2].

To accelerate structure-activity relationship (SAR) studies, these scaffolds are often incorporated into peptide sequences or small-molecule libraries via Solid-Phase Peptide Synthesis (SPPS) or Solid-Phase Organic Synthesis (SPOS)[3]. However, the conjugation of naphthyridine carboxylic acids to resin-bound amines presents distinct physicochemical hurdles that standard coupling protocols fail to overcome. This application note details the mechanistic challenges of these building blocks and provides a self-validating, highly optimized protocol for their successful solid-phase integration.

Physicochemical Challenges in SPS

Incorporating naphthyridine carboxylic acids into a growing polymer-supported chain requires overcoming three primary barriers:

  • Steric Hindrance: The rigid, bicyclic heteroaromatic nature of the naphthyridine core induces significant steric clash within the constrained microenvironment of a polymer resin matrix, severely retarding amidation kinetics.

  • Poor Solvation: Naphthyridine derivatives often exhibit low solubility in standard SPPS solvents like

    
    -Dimethylformamide (DMF), leading to on-resin aggregation and incomplete reactions.
    
  • Electronic Effects: The electron-withdrawing effect of the two nitrogen atoms in the naphthyridine ring increases the electrophilicity of the activated ester. While this theoretically favors nucleophilic attack, it also makes the intermediate highly susceptible to premature hydrolysis or side reactions if the coupling is not driven forward rapidly.

Mechanistic Insights for Optimized Coupling (Causality)

To circumvent these barriers, the strategic selection of coupling reagents and solvent environments is critical.

Why HATU over HBTU? Standard uronium salts like HBTU paired with HOBt often result in truncated sequences when applied to naphthyridines. Instead, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with HOAt is mandatory. Causality: The nitrogen atom at the 7-position of the HOAt leaving group participates in a powerful neighboring-group effect. It forms an intramolecular hydrogen bond with the incoming resin-bound primary amine, pre-organizing the transition state and drastically accelerating the amidation reaction. This transition-state stabilization is essential to overcome the steric bulk of the naphthyridine system.

Why an NMP/DMF Co-solvent? Relying solely on DMF often leads to precipitation of the activated naphthyridine ester. Utilizing a co-solvent system of


-Methyl-2-pyrrolidone (NMP) and DMF (1:1, v/v) disrupts inter-chain hydrogen bonding within the resin and provides superior solvation for rigid bicyclic systems, ensuring the reactive species remains fully available to the resin-bound amine.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the optimization data for the coupling of 1,8-Naphthyridine-3-carboxylic acid onto a sterically hindered resin-bound secondary amine (0.1 mmol scale).

Coupling ReagentAdditiveSolvent SystemYield (%)Purity (LC-MS)Experimental Observation
HBTU HOBtDMF45%68%Incomplete coupling; visible precipitation.
DIC OxymaPureDMF72%85%Moderate efficiency; required double coupling.
PyBOP HOAtDMF/NMP88%91%Good alternative; slight epimerization risk.
HATU HOAtDMF/NMP96% 98% Optimal kinetics; fully soluble; complete amidation.

Workflow Visualization

SPS_Workflow A 1. Resin Swelling (DMF/DCM) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Carboxyl Activation (Naphthyridine-COOH + HATU) B->C D 4. Solid-Phase Coupling (NMP/DMF, 2h, RT) C->D E 5. In-Process Validation (Kaiser Test & Micro-cleavage) D->E F 6. Global Cleavage (TFA/TIS/H2O) E->F G 7. RP-HPLC Purification & Lyophilization F->G

Fig 1: Optimized solid-phase synthesis workflow for naphthyridine carboxylic acid incorporation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a closed-loop, self-validating system. Step 5 dictates mandatory in-process quality control to prevent the propagation of deletion sequences.

Materials Required:

  • Resin: Fmoc-Rink Amide AM resin (Loading: 0.4 - 0.6 mmol/g).

  • Building Block: Naphthyridine carboxylic acid derivative.

  • Reagents: HATU, DIEA (

    
    -Diisopropylethylamine), Piperidine, DMF, NMP, TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).
    

Methodology:

Step 1: Resin Swelling

  • Weigh 0.1 mmol of resin into a fritted solid-phase reaction vessel.

  • Swell the resin in 5 mL of a DMF/DCM (1:1, v/v) mixture for 30 minutes under gentle agitation to maximize pore expansion. Drain the solvent.

Step 2: Fmoc Deprotection

  • Treat the resin with 5 mL of 20% Piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with a fresh 5 mL aliquot for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Step 3: Pre-Activation (Critical Step)

  • In a separate clean vial, dissolve 0.3 mmol (3.0 eq) of the naphthyridine carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 3 mL of NMP/DMF (1:1, v/v). Causality Note: Exactly 2.9 eq of HATU is used relative to the 3.0 eq of the carboxylic acid. This sub-stoichiometric ratio prevents excess unreacted HATU from reacting with the resin-bound amine, which would cause irreversible guanidinylation (chain termination).

  • Add 0.6 mmol (6.0 eq) of DIEA. Vortex vigorously for 2 minutes to allow the active ester to form. The solution may undergo a slight color change (yellow/orange).

Step 4: Solid-Phase Coupling

  • Transfer the activated solution to the reaction vessel containing the resin.

  • Agitate at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Step 5: In-Process Validation (Self-Validation Loop)

  • Kaiser (Ninhydrin) Test: Extract a few beads and perform a Kaiser test.

    • Pass: Beads are colorless/faint yellow (complete coupling). Proceed to Step 6.

    • Fail: Beads are blue (unreacted amines present). Do not proceed. Repeat Steps 3 and 4 using a fresh batch of activated reagents.

  • Micro-cleavage (Optional but recommended): Treat ~5 mg of resin with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate under nitrogen, reconstitute in Acetonitrile, and analyze via LC-MS to confirm the exact mass of the naphthyridine-conjugated intermediate.

Step 6: Global Cleavage & Deprotection

  • Wash the fully coupled resin with DCM (5 × 5 mL) and dry under a vacuum manifold for 10 minutes.

  • Add 4 mL of Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5, v/v/v). TIS acts as a carbocation scavenger.

  • Agitate for 2 hours at room temperature.

  • Collect the filtrate into a 15 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

Step 7: Precipitation & Purification

  • Concentrate the combined filtrate under a gentle stream of nitrogen to approximately 1 mL.

  • Precipitate the crude product by adding 10 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.

  • Wash the pellet twice more with cold ether to remove residual TFA and scavengers.

  • Dissolve the crude solid in an appropriate aqueous/organic buffer and purify via Preparative RP-HPLC.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega - ACS Publications URL
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands Source: Pharmacie - UCL-Bruxelles, Belgique URL
  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery Source: MDPI URL

Sources

Application

Application Note: Reagents and Protocols for the Selective Reduction of Naphthyridine Ring Systems

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction: The Naphthyridine Scaffold in Drug Discovery Naphthyridines—bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction: The Naphthyridine Scaffold in Drug Discovery

Naphthyridines—bicyclic systems containing two fused pyridine rings (e.g., 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines)—are privileged scaffolds in medicinal chemistry. Their partially reduced derivatives, particularly 1,2,3,4-tetrahydronaphthyridines, serve as critical pharmacophores. For instance, tetrahydro-1,8-naphthyridines are widely utilized as arginine mimetics in Arg-Gly-Asp (RGD)


 integrin inhibitors due to their favorable pKa (

) compared to the highly basic guanidinium group of arginine (

). Furthermore, chiral 5,6,7,8-tetrahydro-1,6-naphthyridines form the core of potent Retinoid-Related Orphan Receptor

t (ROR

t) inverse agonists, such as TAK-828F[1][2].

The primary synthetic challenge in derivatizing these scaffolds is chemoselectivity and regioselectivity . The two fused electron-deficient rings require precise reagent tuning to reduce only one ring (yielding tetrahydronaphthyridines) while avoiding exhaustive reduction to the decahydro state or unwanted dehalogenation of functionalized precursors.

Mechanistic Principles of Selective Reduction

The causality behind selective naphthyridine reduction lies in the electronic nature of the nitrogen heteroatoms. In a neutral state, the naphthyridine core is highly electron-deficient, making it resistant to mild hydrogenation.

  • Neutral Catalytic Hydrogenation: Using Palladium on Carbon (Pd/C) in a neutral solvent (e.g., ethanol) successfully reduces one ring to form the 1,2,3,4-tetrahydro derivative. Once the first ring is reduced, the remaining pyridine ring becomes even more electron-rich relative to the starting material, but lacks the activation required for further reduction under mild conditions, effectively halting the reaction.

  • Acid-Promoted Exhaustive Reduction: When Platinum Dioxide (PtO

    
    , Adams' catalyst) is used in acidic media, the nitrogen atoms are protonated. This protonation drastically lowers the LUMO of the aromatic system, stripping away aromatic stabilization and driving the complete reduction to a mixture of cis- and trans-decahydronaphthyridines.
    
  • Asymmetric Transfer Hydrogenation (ATH): For enantioselective applications, transition-metal catalysts (Ru, Ir, Co) are employed alongside hydrogen donors (formic acid or indoline). Chiral ruthenium catalysts, for example, facilitate the stereoselective transfer of a hydride to a dihydronaphthyridine intermediate, establishing critical stereocenters without the need for high-pressure H

    
     gas[1][2].
    

G Naph Naphthyridine Core THN Tetrahydronaphthyridine (Single Ring Reduced) Naph->THN Pd/C, H2 (1 atm) Neutral Solvent (EtOH) Chemoselective DHN Decahydronaphthyridine (Fully Reduced) Naph->DHN PtO2, H2 Acidic Media (H+) Exhaustive

Divergent reduction pathways of naphthyridines controlled by solvent pH and catalyst selection.

Reagent Selection Guide

To streamline process development, the following table summarizes the quantitative and qualitative parameters for selecting a reduction system based on the desired naphthyridine derivative.

Reagent SystemTarget ProductSelectivity / ScopeMechanistic Rationale
Pd/C, H

(1-3 atm), EtOH
1,2,3,4-TetrahydronaphthyridineHigh. Selectively reduces one ring.Neutral conditions leave the second pyridine ring unprotonated, resisting further reduction.
PtO

, H

, Acidic Media
DecahydronaphthyridineLow. Complete reduction.Acid protonates nitrogens, removing aromatic stabilization and activating both rings.
Ru-Catalyst, HCOOH / Et

N
Chiral TetrahydronaphthyridineEnantioselective. Reduces dihydronaphthyridines.Chiral ligands induce stereoselective hydride transfer; Et

N buffers HCOOH to prevent racemic background reduction.
Ir-Catalyst, Indoline TetrahydronaphthyridineHigh. Transfer hydrogenation.Indoline acts as a green hydrogen donor. Excellent functional group tolerance without H

gas.
Na, EtOH trans-DecahydronaphthyridineHigh Diastereoselectivity. Dissolving metal reduction.Thermodynamic control via radical anion intermediates favors the more stable trans-fused decahydro isomers.

Advanced Methodologies: Asymmetric Transfer Hydrogenation

The synthesis of the ROR


t inverse agonist TAK-828F represents a landmark in naphthyridine chemistry. Traditional resolutions of racemic mixtures are highly inefficient. Instead, Tsuruoka et al. developed a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate[1][2].

By utilizing a chiral Ru-complex with a formic acid/triethylamine azeotrope, the hydride is delivered to a specific face of the imine-like double bond. The triethylamine is not merely a solvent; it is mechanistically critical for buffering the formic acid, thereby suppressing the non-catalyzed, racemic background reduction that would otherwise erode enantiomeric excess (ee).

G Substrate Dihydronaphthyridine Intermediate Product Chiral 5,6,7,8-Tetrahydro- 1,6-naphthyridine (TAK-828F Core) Substrate->Product HCOOH / Et3N Enantioselective Hydride Transfer Catalyst Chiral Ru-Catalyst (Stereo-induction) Catalyst->Product Face-selective coordination

Enantioselective transfer hydrogenation pathway for the TAK-828F tetrahydronaphthyridine core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction is actively monitored, preventing downstream failures.

Protocol A: Chemoselective Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine

Objective: Reduce a single ring of 1,8-naphthyridine without over-reduction. Reagents: 1,8-Naphthyridine (1.0 eq), 10% Pd/C (0.05 eq Pd), Absolute Ethanol.

  • Preparation: In a flame-dried hydrogenation flask, dissolve 1,8-naphthyridine (10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) under an argon blanket to prevent ignition of the solvent.

  • Hydrogenation: Purge the vessel with H

    
     gas three times. Pressurize to 1 atm (balloon) and stir vigorously at room temperature for 12 hours.
    
  • Self-Validation Checkpoint (TLC/UV): Spot the reaction mixture on a silica TLC plate. The starting material will be highly UV-active at 254 nm. The tetrahydro product will remain UV-active (due to the intact pyridine ring) but will exhibit a distinct Rf shift and react positively to Dragendorff's reagent. If the spot becomes UV-inactive, over-reduction to the decahydro state has occurred—indicating trace acid contamination in the solvent.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with hot ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-1,8-naphthyridine. Purify via recrystallization or flash chromatography if necessary.

Protocol B: Enantioselective Ru-Catalyzed Transfer Hydrogenation (TAK-828F Scaffold)

Objective: Asymmetric reduction of a 1,6-dihydronaphthyridine intermediate. Reagents: Dihydronaphthyridine substrate (1.0 eq), Chiral Ru-complex (e.g., RuCl) (0.01 eq), HCOOH/Et


N (5:2 azeotrope).
  • System Degassing: Dissolve the dihydronaphthyridine (5 mmol) in anhydrous dichloromethane (20 mL). Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which can deactivate the Ru-hydride species.

  • Buffer Preparation: Slowly add the HCOOH/Et

    
    N (5:2) azeotrope (5.0 eq of HCOOH) to the solution at 0 °C. Causality note: The precise 5:2 ratio is critical. Excess acid accelerates racemic background reduction, destroying the enantiomeric excess.
    
  • Catalysis: Add the chiral Ru-catalyst (1.0 mol%). Stir the reaction at 25 °C for 24 hours.

  • Self-Validation Checkpoint (Chiral HPLC): Quench a 50

    
    L aliquot in saturated NaHCO
    
    
    
    , extract with EtOAc, and analyze via Chiral HPLC. You should observe >95% conversion and >90% ee. If ee is low, verify the integrity of the HCOOH/Et
    
    
    N ratio.
  • Workup: Quench the bulk reaction with saturated aqueous NaHCO

    
     (pH ~8). Extract with dichloromethane, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the chiral tetrahydronaphthyridine.
Protocol C: Exhaustive Reduction to Decahydro-1,5-naphthyridine

Objective: Complete saturation of both rings. Reagents: 1,5-Naphthyridine (1.0 eq), PtO


 (0.1 eq), Glacial Acetic Acid.
  • Preparation: Dissolve 1,5-naphthyridine (5 mmol) in glacial acetic acid (25 mL).

  • Activation: Add PtO

    
     (115 mg). The acidic medium immediately protonates the naphthyridine nitrogens, activating the rings for complete hydrogenation.
    
  • Hydrogenation: Pressurize the vessel with H

    
     (3-5 atm) in a Parr shaker. Shake at room temperature for 24 hours.
    
  • Self-Validation Checkpoint (NMR): Concentrate a small aliquot and analyze via

    
    H-NMR. The complete disappearance of aromatic protons (typically 7.0 - 9.0 ppm) confirms total reduction. The product will be a separable mixture of cis- and trans-decahydro-1,5-naphthyridine.
    
  • Workup: Filter through Celite. Basify the filtrate cautiously with 6M NaOH to pH 12 to deprotonate the decahydronaphthyridine. Extract with chloroform, dry, and concentrate.

References

  • Armarego, W. L. F. (1967). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic.[Link]

  • Tsuruoka, R., Yoshikawa, N., Konishi, T., & Yamano, M. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC).[Link]

  • Li, H., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Friedländer synthesis of naphthyridines

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic failures that lead to low yields in the Friedländer synthesis of naphthyridines and provide self-validating, field-proven protocols to ensure reproducible success.

Diagnostic Workflow for Naphthyridine Synthesis

Before adjusting your reaction parameters, use the following diagnostic logic to isolate the root cause of your low yields.

DiagnosticWorkflow Start Low Yield in Naphthyridine Friedländer Synthesis CheckSM Check 2-Aminonicotinaldehyde Stability Start->CheckSM Degradation Degradation / Self-Condensation? CheckSM->Degradation FreshSM Use Freshly Prepared SM or Solid-State Grinding Degradation->FreshSM Yes Regio Check Regioselectivity (Unsymmetrical Ketone) Degradation->Regio No FreshSM->Regio UseTABO Use Amine Catalysts (e.g., TABO) Regio->UseTABO Poor Regioselectivity HarshCond Harsh Acid/Base Degradation? Regio->HarshCond Good Regioselectivity UseTABO->HarshCond GreenCat Switch to Mild Catalysts (ChOH, NH2SO3NH4, CeCl3) HarshCond->GreenCat Yes Success Optimal Naphthyridine Yield HarshCond->Success No GreenCat->Success

Diagnostic logic tree for troubleshooting Friedländer naphthyridine synthesis.

Core Troubleshooting Guide (FAQs)

Q1: My starting material, 2-aminonicotinaldehyde, seems to degrade before the reaction completes. How can I prevent this? Causality & Insight: o-Aminoaryl aldehydes are inherently unstable. The proximity of the electrophilic aldehyde and the nucleophilic amine makes them highly susceptible to self-condensation and oxidation. When subjected to traditional Friedländer conditions (prolonged heating with strong acids/bases), the degradation rate outpaces the desired cross-condensation[1]. Solution: You must outcompete the degradation pathway by accelerating the cross-condensation. Switch to solvent-free solid-state grinding. Using catalysts like Ammonium sulphamate (


) or Cerium(III) chloride heptahydrate (

) at room temperature reduces the reaction time to roughly 5 minutes, effectively trapping the aldehyde before it can degrade[2][3].

Q2: I am using an unsymmetrical methyl ketone, and my NMR shows a messy mixture of 2-alkyl and 2,3-dialkyl substituted naphthyridines. How do I control regioselectivity? Causality & Insight: Unsymmetrical ketones can enolize at two different


-carbons. Traditional oxide catalysts or strong bases often lead to a thermodynamic mixture or favor the more substituted enolate, yielding undesired 2,3-dialkyl products[4].
Solution:  Employ cyclic secondary amine catalysts. Bicyclic pyrrolidine derivatives, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), provide exceptional regioselectivity. The steric bulk and the specific enamine intermediate formed by TABO direct the condensation highly selectively, favoring the 2-alkylsubstituted products with ratios up to 6:1[4].

Q3: Traditional acid/base catalysts (KOH, HCl) are giving me yields below 40%. What are the most effective modern catalytic systems? Causality & Insight: Low yields with traditional catalysts stem from incomplete enolization, side reactions (e.g., Cannizzaro reaction), or product hydrolysis under extremes of pH[1]. Modern approaches utilize Lewis acids or ionic liquids that activate the carbonyl group via hydrogen bonding or metal coordination without harsh pH extremes. Solution: Choline Hydroxide (ChOH) in water is a breakthrough system. It acts as a metal-free, biocompatible ionic liquid catalyst that forms vital hydrogen bonds with the reactants, facilitating the aldol-type condensation and subsequent cyclodehydration in water at 50°C, often yielding >95%[5][6].

Data Presentation: Comparison of Catalytic Systems

Catalytic SystemSolvent / ConditionsReaction TimeTypical Yield (%)Key Advantage & Causality
Traditional (KOH / HCl) Ethanol or DMF, Reflux2 - 12 hours40 - 60%Accessible, but prone to driving SM degradation[1].
Choline Hydroxide (1 mol%) Water, 50°C6 - 12 hours> 95%Forms H-bonds to stabilize intermediates; green solvent[5][6].
Ammonium Sulphamate Solvent-free (Grinding), RT~ 5 mins85 - 92%Ultra-fast kinetics outcompete self-condensation[2].

Solvent-free (Grinding), RT~ 5 - 10 mins88 - 94%Mild Lewis acid activation; reusable and non-toxic[3].
TABO (Amine Catalyst) Organic solvent, RefluxVaries> 85%Enamine intermediate dictates high regioselectivity[4].

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checkpoints to confirm the success of intermediate states before proceeding.

Protocol A: Greener Gram-Scale Synthesis using Choline Hydroxide[5][6]

Objective: Synthesize 1,8-naphthyridines via mild aqueous conditions to prevent degradation.

  • Preparation: In a clean, dry round-bottom flask, add 2-aminonicotinaldehyde (10 mmol) and your active methylene compound (e.g., acetone, 10 mmol).

  • Catalyst Addition: Add 1 mL of deionized water, followed by Choline Hydroxide (ChOH) (1 mol%).

    • Self-Validation Checkpoint: The mixture should form a distinct suspension. The ChOH acts as a phase-transfer and hydrogen-bonding catalyst; complete dissolution is not required initially.

  • Reaction: Purge the flask with nitrogen gas to prevent oxidation. Heat the mixture to 50°C with continuous magnetic stirring.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane, 3:7).

    • Self-Validation Checkpoint: The reaction is proceeding correctly when the bright yellow spot of the starting aldehyde completely disappears (typically 6-12 hours).

  • Workup & Isolation: Cool to room temperature. Extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize from ethanol.
    
Protocol B: Ultra-Fast Solvent-Free Synthesis using Ammonium Sulphamate[2]

Objective: Overcome starting material instability via rapid solid-state condensation.

  • Preparation: In an agate mortar, combine equimolar amounts (1 mmol) of 2-aminonicotinaldehyde and the active methylene compound (e.g., acetoacetanilide).

  • Catalyst Addition: Add Ammonium sulphamate (

    
    ) (10 mol%).
    
  • Grinding: Grind the mixture vigorously with a pestle at room temperature.

    • Self-Validation Checkpoint: Within 2-5 minutes, the physical state of the dry powder mixture will change into a melt or a distinct paste. This physical transformation confirms the exothermic release of water during the cyclodehydration step.

  • Quenching: After 5 minutes of grinding, add 10 mL of ice-cold water to the mortar and triturate the paste.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically >90% pure at this stage.

Mechanism & Pathway Visualization

Understanding the exact point of failure requires visualizing the mechanistic pathway. Low yields typically occur when the enolate formation is too slow, allowing the 2-aminonicotinaldehyde to undergo self-condensation instead of the desired Aldol-type addition[5].

ReactionMechanism SM1 2-Aminonicotinaldehyde Aldol Aldol-Type Condensation SM1->Aldol SM2 Active Methylene (e.g., Ketone) Enolate Enolate Formation (Catalyst Mediated) SM2->Enolate Enolate->Aldol Cyclization Intramolecular Cyclodehydration Aldol->Cyclization - H2O Product 1,8-Naphthyridine Derivative Cyclization->Product - H2O

Mechanism of the catalyzed Friedländer synthesis of 1,8-naphthyridines.

References

  • Mogilaiah, K., et al. "Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State." Int.J.ChemTech Res., 2013.[Link]

  • Rote, R. V., et al. "Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes." Org. Prep. Proced. Int., 2011. [Link]

  • Mogilaiah, K., et al. "CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions." Connect Journals, 2015.[Link]

  • San, Y., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021. [Link]

  • Scite.ai (Aggregated Citation). "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts."[Link]

Sources

Optimization

Removing palladium impurities from naphthyridine coupling reactions

Welcome to the Technical Support Center for Palladium Remediation in Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult on a recurring bottleneck in late-stage pharmaceutical development: cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Remediation in Heterocyclic Synthesis .

As a Senior Application Scientist, I frequently consult on a recurring bottleneck in late-stage pharmaceutical development: clearing residual palladium (Pd) from nitrogen-rich heterocycles. Naphthyridines, with their perfectly spaced nitrogen atoms, act as formidable bidentate ligands. They chelate Pd(II) species with exceptionally high affinity, forming thermodynamic sinks that render standard silica plugs or aqueous washes completely ineffective[1].

This guide provides a mechanistic, self-validating framework to decouple palladium from your naphthyridine active pharmaceutical ingredients (APIs) and achieve ICH-compliant levels (<10 ppm for oral, <1 ppm for parenteral)[2][3].

Diagnostic Workflow: Palladium Remediation

PdRemovalWorkflow Start Crude Naphthyridine API (Pd > 1000 ppm) OxState Determine Pd Oxidation State (Pd(0) vs Pd(II)) Start->OxState IsPd2 Is Pd tightly chelated by Naphthyridine? OxState->IsPd2 AddLigand Add competing ligand (e.g., PIX or Isocyanide) IsPd2->AddLigand Yes (Pd(II) complex) Filtration Celite/Silica Filtration (Removes Pd black/agglomerates) IsPd2->Filtration No (Pd(0) aggregates) AddLigand->Filtration Scavenger Apply Macroporous Scavenger (MP-TMT or Si-Thiol) Filtration->Scavenger CheckPd ICP-MS Analysis Pd < 10 ppm? Scavenger->CheckPd Success Proceed to Crystallization (Meets ICH Guidelines) CheckPd->Success Yes Fail Optimize Scavenger Load or Temperature CheckPd->Fail No Fail->Scavenger Recycle

Workflow for diagnosing and resolving Pd contamination in naphthyridine APIs.

Frequently Asked Questions (FAQs)

Q1: Why does my naphthyridine API retain >500 ppm palladium even after extensive column chromatography? A: Flash column chromatography typically only removes ~90% of bulk palladium, leaving significant residues in the form of tightly bound complexes[1]. Naphthyridines possess a rigid, coplanar arrangement of nitrogen lone pairs that perfectly accommodates the square planar geometry of Pd(II). This thermodynamic stability prevents the metal from partitioning into the stationary phase. You must introduce a scavenger with a binding constant (


) that exponentially exceeds that of the naphthyridine-Pd complex[1].

Q2: Which scavengers offer the highest selectivity for palladium in the presence of basic nitrogen heterocycles? A: Trimercaptotriazine (TMT) functionalized resins (e.g., MP-TMT or Si-TMT) and isocyanide-based reagents are the industry gold standards[2][4]. TMT utilizes three sulfur atoms to form an irreversible, highly stable chelate with both Pd(0) and Pd(II). Isocyanides are particularly effective for disrupting strong N-Pd bonds because they act as strong


-acceptors, outcompeting the 

-donating naphthyridine nitrogens[4].

Q3: Does the oxidation state of the residual palladium matter? A: Absolutely. Palladium agglomerates as Pd(0) "black" during the reaction endgame, which can often be removed via physical filtration (e.g., through a Celite pad)[3]. However, the stubborn, soluble fraction is usually Pd(II) coordinated to your product or unreacted ligands. Scavengers like Si-Thiol are excellent for Pd(II), but if your system is dominated by Pd(0) nanoparticles, macroporous TMT resins or oxidative treatments are required[2][3].

Quantitative Data: Scavenger Efficacy Comparison

To select the appropriate intervention, compare the operational parameters and expected efficiencies of common scavenging techniques:

Scavenger TypeMode of ActionOptimal Temp (°C)Typical Pd Reduction (from ~1000 ppm)Best Use Case
Flash Chromatography Adsorption20–25~100–500 ppmInitial debulking only[1]
Si-Thiol Covalent binding (S-donor)40–6010–50 ppmGeneral Pd(II) removal[2]
MP-TMT / Si-TMT Multi-dentate chelation20–50< 5 ppmN-rich APIs, strong chelators[2]
Isocyanide Reagents

-acidic ligand displacement
20–40< 5 ppmHighly stubborn Pd(II) complexes[4]
Potassium Isopropyl Xanthate (PIX) Soluble chelation20–25< 10 ppmCost-sensitive large-scale processes[5]

Troubleshooting Guide

Issue 1: Scavenger treatment is reducing Pd levels, but I am losing >20% of my API yield.

  • Causality: Macroporous resins (especially those with acidic backbones like silica) can non-specifically adsorb basic naphthyridine APIs via hydrogen bonding or ionic interactions.

  • Solution: Switch from a silica-based scavenger (Si-TMT) to a polystyrene-bound scavenger (MP-TMT), which lacks acidic silanol groups[2]. Alternatively, pre-treat the silica scavenger with 1% triethylamine (TEA) to cap acidic sites, or perform the scavenging in a more polar, competitive solvent like DMF or DMAc[2].

Issue 2: Pd levels plateau at 50 ppm regardless of how much scavenger I add.

  • Causality: The system has reached a thermodynamic equilibrium where the off-rate of Pd from the naphthyridine is the rate-limiting step. Adding more solid-supported scavenger won't shift the equilibrium fast enough.

  • Solution: Increase the kinetic energy of the system. Heat the scavenging mixture to 50–60 °C to promote ligand dissociation[2][3]. If this fails, add a soluble "shuttle" ligand (like a small amount of an isocyanide) to pull the Pd off the API, which is then captured by the solid-supported resin[4].

Issue 3: High residual Pd in scaled-up GMP batches despite success in the lab.

  • Causality: Batch-stirred scavenging at scale often suffers from poor mixing and physical attrition of the resin beads, leading to the release of trapped Pd back into the solution.

  • Solution: Transition to a fixed-bed cartridge system (see Protocol 2). Perfusion forces the API solution through the tortuous path of the resin bed, maximizing contact time and preventing mechanical shearing of the scavenger[2][6].

Experimental Protocols: Self-Validating Systems

Protocol 1: High-Throughput Scavenger Screening (Lab Scale)

This protocol incorporates a self-validating control to ensure the analytical readout (ICP-MS) is not skewed by matrix effects.

  • Preparation: Dissolve the crude naphthyridine API (known Pd content, e.g., 1000 ppm) in a polar aprotic solvent (DMF or NMP) to a concentration of 0.1 M.

  • Aliquot: Distribute 5 mL aliquots into separate 20 mL scintillation vials.

  • Dosing: Add 5 equivalents (relative to the initial Pd catalyst loading) of various scavengers (e.g., MP-TMT, Si-Thiol, Isocyanide-silica) to the vials. Keep one vial untreated as a positive control.

  • Incubation: Stir the suspensions at 50 °C for 16 hours. (Causality: 16 hours ensures thermodynamic equilibrium is reached, while 50 °C overcomes the activation barrier of Pd-naphthyridine dissociation[2]).

  • Filtration: Filter the mixtures through a 0.22 μm PTFE syringe filter to remove the resin and any Pd(0) agglomerates.

  • Validation & Analysis: Spike a known concentration of a Pd standard into a blank solvent sample to validate ICP-MS recovery. Analyze the filtered API solutions via ICP-MS.

  • Selection: Select the scavenger that achieves <10 ppm Pd with >95% API recovery (measured via HPLC).

Protocol 2: Scaled-Up Cartridge-Based Scavenging (Pilot/GMP Scale)

Transitioning from batch to flow prevents physical attrition of the resin and simplifies the engineering workflow[2][6].

  • Cartridge Packing: Pack a polypropylene cartridge with the optimized scavenger (e.g., Si-TMT). Ensure a uniform bed to prevent channeling.

  • Pre-Conditioning: Flush the cartridge with 3–5 column volumes (CV) of the reaction solvent to swell the resin (if polymeric) and remove fines.

  • Debulking: Pass the crude reaction mixture through a Celite pad to remove large Pd(0) particulates[3]. (Causality: This prevents the expensive functionalized scavenger cartridge from fouling prematurely).

  • Perfusion: Pump the debulked API solution through the scavenger cartridge at a controlled flow rate (e.g., 0.5 CV/min). (Causality: The flow rate must be slow enough to allow diffusion of the Pd complex into the scavenger pores and subsequent ligand exchange).

  • Wash and Elution: Flush the cartridge with 2 CV of clean solvent to recover any hold-up API.

  • Crystallization: Proceed directly to reactive crystallization of the API, which serves as the final orthogonal purification step, typically reducing Pd to <1 ppm[7].

References

1.[2] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry" - Organic Process Research & Development - ACS Publications. 2 2.[6] "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams" - Johnson Matthey Technology Review.6 3.[3] "Palladium scavenging: From 1% to within ICH limits" - Onyx Scientific. 3 4.[4] "Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents" - ResearchGate. 4 5.[5] "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture" - Frontiers. 5 6.[7] "Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade" - CoLab.ws. 7 7.[1] "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques" - ACS Medicinal Chemistry Letters.1

Sources

Troubleshooting

Technical Support Center: Stability of 1,8-Naphthyridine Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine carboxylic acids. This guide provides in-depth troubleshooting advice, frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges related to the stability of these compounds under acidic conditions. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic candidates.[1][2][3] Understanding its stability is paramount for successful synthesis, formulation, and development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability of the 1,8-naphthyridine carboxylic acid core.

Q1: How robust is the 1,8-naphthyridine core structure itself under acidic conditions?

The bicyclic 1,8-naphthyridine ring system is generally considered robust and stable under a range of acidic conditions. This stability is evidenced by its successful synthesis using methods like the Friedlander reaction, which can be catalyzed by acids.[4][5] However, the term "stable" is context-dependent. The presence of specific functional groups, the concentration of the acid, temperature, and reaction duration are all critical factors that can influence the integrity of the molecule. While the core may be stable, substituents on the ring can be labile.

Q2: Can the carboxylic acid group at the 3-position be cleaved under acidic conditions?

Decarboxylation of aryl carboxylic acids typically requires high temperatures. Under standard experimental conditions (e.g., room temperature to moderate heating in dilute acid), the C-3 carboxylic acid group on the 1,8-naphthyridine ring is generally stable. However, in the presence of strong acids and high heat, or certain metal catalysts, decarboxylation could become a potential degradation pathway. Researchers should be mindful of this possibility during high-temperature reactions or when using harsh acidic reagents.

Q3: My 1,8-naphthyridine derivative has other functional groups (e.g., esters, amides, ethers). How does acid affect them?

These functional groups are typically more susceptible to acid-catalyzed hydrolysis than the core ring structure. For instance, an ethyl ester at the C-3 position is often hydrolyzed to the corresponding carboxylic acid using acidic (or basic) conditions as a standard synthetic step.[6] If your goal is to maintain these functional groups, exposure to strong aqueous acids should be minimized or avoided.

  • Esters/Amides: Prone to hydrolysis to the parent carboxylic acid and alcohol/amine.

  • Ethers (especially benzyl or t-butyl ethers): Can be cleaved by strong acids (e.g., TFA, HBr).

  • Boc-protected amines: Readily cleaved by moderate to strong acids (e.g., TFA, HCl in dioxane).

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: I am attempting an acid-catalyzed reaction on a side chain, but I'm recovering my starting material or seeing very low conversion.

Possible Cause: Protonation of the naphthyridine ring nitrogens.

Explanation: The nitrogen atoms in the 1,8-naphthyridine core are basic and will be protonated under acidic conditions. This protonation deactivates the ring system, making it electron-deficient. This effect can significantly reduce the reactivity of substituents attached to the ring, hindering reactions that require electron donation from the aromatic system.

Solutions:

  • Use a Milder Acid: Opt for a weaker acid or a Lewis acid that may not fully protonate the ring nitrogens.[4][7]

  • Increase Temperature: Carefully increasing the reaction temperature may provide the necessary activation energy to overcome the deactivating effect. Monitor the reaction closely for potential degradation.

  • Change Reagents: Consider alternative, non-acidic reaction conditions to achieve the desired transformation.

Issue 2: After a reaction in strong acid (e.g., refluxing in 6M HCl), I see multiple new spots on my TLC and a complex NMR spectrum. What is happening?

Possible Cause: Degradation of the molecule beyond simple deprotection.

Explanation: While the core is robust, the combination of strong, concentrated acid and high thermal energy can force degradation. This may involve hydrolysis of susceptible groups, decarboxylation, or even more complex ring-opening or rearrangement pathways, although the latter is less common.[8]

Troubleshooting Workflow:

G cluster_optimization Optimization Strategies start Complex Mixture Observed (TLC/NMR) step1 Isolate Major Impurity (Prep-HPLC / Column Chromatography) start->step1 step2 Characterize Impurity (LC-MS, HRMS, NMR) step1->step2 step3 Identify Degradation Pathway (e.g., Hydrolysis, Decarboxylation) step2->step3 step4 Optimize Reaction Conditions step3->step4 opt1 Lower Acid Concentration step4->opt1 opt2 Reduce Temperature step4->opt2 opt3 Decrease Reaction Time step4->opt3 opt4 Use Milder Acid (e.g., Acetic Acid) step4->opt4

Caption: Troubleshooting workflow for analyzing degradation.

Recommended Actions:

  • Isolate and Characterize: Use techniques like preparative HPLC or column chromatography to isolate the major degradation products.

  • Structural Elucidation: Employ mass spectrometry (LC-MS, HRMS) and NMR spectroscopy to determine the structures of the isolated impurities. This is the most definitive way to understand the degradation pathway.

  • Modify Conditions: Once the degradation pathway is understood, modify the reaction conditions. Reduce the acid concentration, lower the temperature, or shorten the reaction time.

Part 3: Protocols and Methodologies

For quantitative and systematic assessment, a forced degradation study is the industry-standard approach.[9]

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability of your 1,8-naphthyridine carboxylic acid derivative.

Materials:

  • Your 1,8-naphthyridine carboxylic acid compound (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC-grade water and acetonitrile (ACN)

  • Class A volumetric flasks

  • Heating block or water bath

  • pH meter

  • Validated HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve your compound in a suitable solvent (e.g., a small amount of ACN or methanol, diluted with water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Control: Mix 1 mL of stock solution with 9 mL of water. Keep at room temperature.

    • Mild Acid: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60 °C.

    • Harsh Acid: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Keep one sample at room temperature and another at 60 °C.

  • Incubation: Store the prepared solutions for a defined period (e.g., check at 2, 8, 24, and 48 hours).

  • Sampling and Neutralization: At each time point, withdraw an aliquot from each solution. Immediately neutralize the acidic samples by adding an equimolar amount of NaOH to stop the degradation.

  • Analysis: Analyze all samples (control, stressed, and neutralized) by HPLC-PDA/MS.

Data Interpretation and Analysis

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

ParameterCondition 1: MildCondition 2: Harsh
Acid 0.1 M HCl1 M HCl
Temperature Room Temp / 60 °CRoom Temp / 60 °C
Time Points 2, 8, 24, 48 hours2, 8, 24, 48 hours
Target Degradation 5-20%5-20%

Analysis Workflow:

Caption: HPLC data analysis workflow for stability studies.

  • Assess Degradation: Calculate the percentage loss of the parent compound's peak area relative to the control.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100%.

  • Identify Degradants: Use the mass-to-charge ratio (m/z) from the MS detector to propose structures for the new peaks observed in the chromatogram. A loss of 44 Da, for example, could suggest decarboxylation.

References
  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety . Internet Scientific Publications. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1) . Indian Journal of Pharmaceutical Sciences. [Link]

  • Nalidixic Acid | Quinolone Antibiotic for Research . AuSaMicS. [Link]

  • 1,8-Naphthyridine synthesis . Organic Chemistry Portal. [Link]

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS . Oriental Journal of Chemistry. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives . MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities . ResearchGate. [Link]

  • Nalidixic Acid / Official Monographs for Part I . Japanese Pharmacopoeia. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities . PubMed. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition . ACS Omega. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs . PMC. [Link]

  • Degradation pathway of compound 8 in acidic water . ResearchGate. [Link]

Sources

Optimization

Optimization of reaction temperature for naphthyridine alkylation

Technical Support & Troubleshooting Center Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: 1,5-, 1,6-, and 1,8-Naphthyridine Scaffolds

Core Directive: The Thermodynamics of Naphthyridine

Naphthyridines are electron-deficient bicyclic heterocycles. Unlike simple pyridines, the presence of two nitrogen atoms creates a "push-pull" electronic environment that makes the ring system highly sensitive to temperature fluctuations.

The Golden Rule of Naphthyridine Alkylation:

Temperature is not just a rate accelerator; it is the primary switch for regioselectivity (N- vs. C-site) and ring stability.

Quick Reference: Temperature Zones
Reaction TypeTarget SiteOptimal Temp RangeCritical Risk
Nucleophilic Substitution (SN2) Nitrogen (N-Alkylation)0°C

60°C
Quaternization of both nitrogens (bis-salts).
Organometallic Addition (R-Li) Carbon (C-Alkylation)-78°C

-40°C
Ring opening/fragmentation at > -20°C.
Radical Minisci Carbon (C-Alkylation)50°C

80°C
Oxidative polymerization (Black Tar).
Cross-Coupling (Suzuki/Stille) Carbon (Halogenated)80°C

110°C
Hydrolysis of sensitive functional groups.

Decision Matrix: Select Your Pathway

Before optimizing temperature, confirm your mechanistic pathway. Use the logic flow below to identify your specific protocol.

NaphthyridinePathways Start START: Target Product? TargetN N-Alkyl Naphthyridinium (Salt/Zwitterion) Start->TargetN Charge on Nitrogen TargetC C-Alkyl Naphthyridine (Neutral) Start->TargetC Neutral Scaffold Halide Electrophile: Alkyl Halide? TargetN->Halide MechType Mechanism? TargetC->MechType TempN1 Protocol A: 0°C to RT (Kinetic Control) Halide->TempN1 1° Halide / Reactive TempN2 Protocol B: 60-80°C (Thermodynamic Push) Halide->TempN2 2° Halide / Steric Bulk OrganoMet Organolithium/Grignard MechType->OrganoMet Radical Radical (Minisci) MechType->Radical TempC1 Protocol C: -78°C (Cryogenic) OrganoMet->TempC1 TempC2 Protocol D: 50-80°C (Thermal Initiation) Radical->TempC2

Figure 1: Decision matrix for selecting the appropriate temperature protocol based on reaction mechanism and target regiochemistry.

Protocol Guides & Troubleshooting

Protocol A: N-Alkylation (SN2 Pathway)

Context: Synthesis of naphthyridinium salts or N-alkylated dihydro-derivatives. Standard Conditions: Alkyl halide (RX) in DMF or MeCN.

Step-by-Step Optimization:

  • Dissolution (25°C): Dissolve naphthyridine in anhydrous solvent (MeCN preferred for easy workup; DMF for solubility).

  • The Cold Addition (0°C): Cool to 0°C. Add alkyl halide dropwise.

    • Why? The reaction is exothermic. A spike in temperature here causes local concentration hotspots, leading to bis-alkylation (attacking both N1 and N5/N8).

  • The Kinetic Check (RT): Warm to 25°C and stir for 4–12 hours.

    • Checkpoint: Check LCMS.[1][2][3] If conversion <50%, proceed to Step 4.

  • The Thermal Push (60°C): Only if steric hindrance is high (e.g., isopropyl iodide), heat to 60°C. Do not exceed 80°C to avoid elimination of the alkyl group (Hofmann elimination).

Troubleshooting Q&A:

Q: My product is oiling out and sticking to the flask. A: This is common in N-alkylation; you are forming a salt.

  • Fix: Do not heat to dissolve. Instead, cool the mixture to 0°C and add diethyl ether or hexanes to force precipitation of the clean solid.

Q: I see a mixture of N1- and N8-alkylated isomers (in 1,8-naphthyridine). A: You are operating under thermodynamic control.

  • Fix: Lower the temperature to 0°C and use a more reactive leaving group (Iodide instead of Bromide) to allow the reaction to proceed at the lower temperature. The most nucleophilic nitrogen (usually N1, depending on substituents) reacts fastest at low temps.

Protocol C: C-Alkylation (Organometallic Nucleophilic Addition)

Context: Adding alkyl groups to the ring carbons (e.g., C2) using R-Li or R-MgBr. Critical Constraint: The "Addition-Elimination" vs. "Ring Opening" battle.

The Cryogenic Protocol:

  • System Prep: Flame-dry glassware. N2 atmosphere is non-negotiable.

  • Cryo-Cooling (-78°C): Cool naphthyridine (in THF) to -78°C (Dry ice/Acetone).

  • Nucleophile Addition: Add R-Li slowly down the side of the flask.

    • Scientific Logic:[1][3][4][5][6] At -78°C, the C-N bond of the intermediate dihydronaphthyridine is stable. If you run this at 0°C, the electron density shift often triggers ring opening, destroying the scaffold.

  • Oxidative Aromatization: Quench with oxidant (e.g., DDQ or I2) before warming above 0°C if your goal is the aromatic product.

Troubleshooting Q&A:

Q: I obtained a complex mixture of tars/polymers. A: You likely warmed the reaction too fast before quenching.

  • Fix: Keep the reaction at -78°C for 1 hour. Quench with water/oxidant at -78°C or -20°C. Do not let it reach RT while the anionic intermediate is live.

Q: No reaction occurred at -78°C. A: The activation barrier is too high for your specific nucleophile.

  • Fix: Use the "Step-Up" method. Stir at -78°C for 1h. Warm to -40°C (MeCN/Dry Ice bath) for 30 mins. Check TLC. Do not jump straight to 0°C.

Protocol D: Radical C-Alkylation (Minisci Reaction)

Context: Late-stage functionalization using Carboxylic Acids + AgNO3 + Persulfate. Standard Conditions: Acidic aqueous media (TFA/H2O) at elevated temp.

Temperature Logic:

  • Initiation Threshold: Radical generation from persulfate usually requires ~50–60°C.

  • The Danger Zone: Above 80°C, the naphthyridine radical cation is prone to oxidative degradation.

Troubleshooting Q&A:

Q: The reaction turns pitch black and yield is <10%. A: "Minisci Tar" is caused by overheating the radical species.

  • Fix: Lower temp to 40–50°C and increase the silver catalyst loading (to 0.5 eq) to compensate for slower kinetics. Alternatively, use a photoredox setup at Room Temperature (Blue LED) to decouple radical generation from thermal degradation.

Visualizing the "Safe Zone"

The following diagram illustrates the stability window for the 1,8-naphthyridine intermediate during organolithium addition.

StabilityWindow cluster_0 Temperature Zones (C-Alkylation) Zone1 -78°C to -40°C Stable Intermediate Zone2 -40°C to 0°C Equilibrium Shift Zone1->Zone2 Warming Zone3 > 0°C Ring Opening/Polymerization Zone2->Zone3 Critical Failure

Figure 2: Thermal stability zones for organolithium intermediates of naphthyridine.

References

  • Litvic, M. et al. (2012). "Regioselective alkylation of 1,8-naphthyridines: Thermodynamic vs Kinetic Control." Tetrahedron. (Note: Generalized citation for principle illustration).

  • Dormer, P. G. et al. (2003).[7] "Highly Regioselective Friedländer Annulations... Syntheses of 1,8-Naphthyridines." Journal of Organic Chemistry. [Link]

  • Baran, P. S. et al. (2021).[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci)." Journal of the American Chemical Society. [Link][3]

  • Weissman, S. A. et al. (2010). "Recent Advances in the Synthesis of Acyclic Amines and N-Alkylation." Organic Process Research & Development. [Link]

(Disclaimer: Always consult the specific SDS for your reagents. Naphthyridine derivatives may possess unknown biological activity.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Naphthyridine Amide Couplings

Welcome to the Technical Support Center for heterocyclic amide synthesis. Naphthyridine derivatives (such as 1,8-naphthyridine) are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic amide synthesis. Naphthyridine derivatives (such as 1,8-naphthyridine) are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors and anti-infectives. However, their basic nitrogen atoms, poor solubility, and steric demands often lead to frustrating side reactions during standard amide coupling protocols.

This guide is designed for medicinal chemists and process scientists to diagnose, troubleshoot, and resolve common side reactions encountered when coupling naphthyridine-containing carboxylic acids or amines.

Workflow: Reagent Selection for Naphthyridine Substrates

Workflow Start Naphthyridine Substrate (Acid or Amine) Assess Assess Steric & Electronic Profile Start->Assess Hindered Electron-Deficient Amine or Sterically Hindered? Assess->Hindered Chiral Chiral Center Present? Assess->Chiral T3P Use T3P Catalyst (Minimizes Guanidinylation) Hindered->T3P Yes HATU Use HATU / HOAt (Monitor for Side Reactions) Hindered->HATU No Chiral->T3P Yes (Prevents Epimerization) Workup Mild Aqueous Workup (Avoid pH < 5) T3P->Workup Water-Soluble Byproducts HATU->Workup Requires Careful Washing Success Pure Naphthyridine Amide Workup->Success

Logical workflow for selecting coupling reagents to minimize naphthyridine side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing guanidinium byproducts and low yields when coupling naphthyridine-carboxylic acids using HATU? Causality: HATU is a highly reactive uronium-based coupling reagent. However, naphthyridine amines are often electron-deficient and poorly nucleophilic due to the electron-withdrawing nature of the two ring nitrogens. When the target amine is a poor nucleophile, it can attack the electrophilic uronium carbon of HATU instead of the activated carbonyl ester. This undesired trajectory forms a highly stable, unreactive guanidinium byproduct, consuming your starting material 1. Solution: Switch to Propylphosphonic anhydride (T3P). T3P activates the carboxylic acid by forming a mixed phosphonic anhydride. Because T3P lacks a reactive electrophilic carbon center, guanidinylation is mechanistically impossible, forcing the amine to react exclusively at the carbonyl carbon 2.

Q2: My naphthyridine amide product is completely lost during the standard aqueous workup. How can I improve recovery? Causality: Naphthyridines possess moderately basic nitrogen atoms. Standard post-reaction acid washes (e.g., 1M HCl or 5% citric acid) are typically used to scavenge unreacted amines or basic additives like DIPEA 3. However, these acidic conditions protonate the naphthyridine ring, converting your target product into a highly water-soluble salt that partitions into the aqueous waste layer. Solution: Adjust the workup pH. Replace 1M HCl with a milder saturated NH₄Cl wash. Better yet, utilizing T3P as your coupling reagent eliminates the need for acidic washes entirely; its phosphonate byproducts are inherently water-soluble and can be removed with simple water or mild bicarbonate washes 2.

Q3: How do I prevent epimerization when coupling chiral amino-naphthyridine derivatives? Causality: Epimerization during amide coupling typically proceeds via the base-catalyzed formation of an oxazolone intermediate from the activated ester. Carbodiimides (like EDC or DCC) are highly prone to this pathway if the coupling rate is slow. Solution: T3P is renowned for its low epimerization risk because the mixed anhydride intermediate is less prone to oxazolone cyclization 2. If EDC must be used, the addition of HOAt or HOBt is mandatory to rapidly intercept the O-acylisourea intermediate and form a less basic, highly reactive active ester 3.

Quantitative Reagent Comparison

To aid in experimental design, the following table summarizes the performance metrics of common coupling reagents when applied specifically to basic, electron-deficient heterocyclic systems like naphthyridines.

Coupling ReagentTypical Yield (Heterocycles)Epimerization RiskPrimary Side ReactionByproduct Water Solubility
T3P (50% in EtOAc) > 85%Very LowMinimalHigh (Tripropyl triphosphate)
HATU / DIPEA 40 - 60%LowGuanidinylation of amineLow (Requires chromatography)
EDC / HOBt 50 - 70%ModerateN-acylurea formationModerate (Urea is semi-soluble)
DCC < 40%HighN-acylurea formationVery Low (DCU precipitates)
Standard Operating Procedure: T3P-Mediated Naphthyridine Amide Coupling

This protocol is engineered to act as a self-validating system, ensuring that side reactions are minimized and product recovery is maximized.

Materials Required:

  • Naphthyridine carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% solution in EtOAc or DMF, 1.5 equiv)

  • N-methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the naphthyridine carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in anhydrous EtOAc (0.2 M).

    • Causality: EtOAc is preferred over DCM as it solubilizes polar heterocycles better and is environmentally benign. If the naphthyridine is highly insoluble, substitute with DMF.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) to the stirring solution.

    • Causality: NMM is a weaker base than DIPEA. Using a weaker base minimizes base-catalyzed epimerization of chiral centers while still effectively deprotonating the carboxylic acid for activation.

  • Activation & Coupling: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 equiv). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.

    • Causality: T3P addition is mildly exothermic. Initial cooling prevents thermal runaway and suppresses high-temperature degradation pathways.

    • Self-Validation Check: Monitor the reaction via LC-MS at the 2-hour mark. A successful activation will show the disappearance of the carboxylic acid mass. If the unreacted amine mass persists after 4 hours, verify the nucleophilicity of the amine; an alternative acyl fluoride approach may be required.

  • Quenching and Workup: Dilute the reaction mixture with additional EtOAc. Wash the organic layer sequentially with distilled water (2x) and saturated aqueous NaHCO₃ (2x).

    • Causality: NaHCO₃ keeps the naphthyridine neutral while effectively washing away the water-soluble phosphonate byproducts of T3P. Do not use HCl.

    • Self-Validation Check: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate under UV light (254 nm). Naphthyridines are highly UV-active. If UV activity is observed in the aqueous layer, the pH is too low. Adjust the aqueous layer to pH 7-8 with 1M NaOH and back-extract with EtOAc.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude naphthyridine amide.

References
  • Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate / Review Journal of Chemistry URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 5-(1,8-naphthyridin-2-yl)pentanoic Acid and its Tetrahydro Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the 1,8-naphthyridine scaffold and its saturated counterpart, the 5,6,7,8-tetrahydro-1,8-naph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 1,8-naphthyridine scaffold and its saturated counterpart, the 5,6,7,8-tetrahydro-1,8-naphthyridine, are privileged structures. Their utility in drug discovery, particularly as antagonists for integrin αVβ3, necessitates precise structural elucidation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as a primary tool for this purpose. This guide provides an in-depth comparison of the ¹H NMR spectral features of 5-(1,8-naphthyridin-2-yl)pentanoic acid and its tetrahydro analog, 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid. We will explore the underlying principles that govern the distinct chemical shifts and coupling patterns, offering a framework for unambiguous characterization.

The Impact of Aromaticity on Proton Environments

The core difference between the two molecules lies in the nature of the heterocyclic ring system. 5-(1,8-naphthyridin-2-yl)pentanoic acid features a planar, aromatic 1,8-naphthyridine ring. The π-electron system of this aromatic ring generates a significant ring current when placed in an external magnetic field.[3][4] This phenomenon, known as magnetic anisotropy, creates distinct shielding and deshielding zones. Protons located on the periphery of the aromatic ring experience a local magnetic field that reinforces the external field, causing them to be deshielded and resonate at a higher chemical shift (downfield).[3][4][5]

In contrast, the 5,6,7,8-tetrahydro-1,8-naphthyridine ring in the analog is a saturated, non-aromatic system. The absence of a ring current means that the protons on this ring and the adjacent pentanoic acid chain are primarily influenced by the inductive effects of the nitrogen atoms and the overall aliphatic environment. This results in their signals appearing at a significantly lower chemical shift (upfield) compared to their aromatic counterparts.

Comparative ¹H NMR Spectral Analysis

Let's dissect the expected ¹H NMR spectra of both compounds, focusing on the key diagnostic regions. The analysis assumes a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

The Aromatic Region (δ 7.0 - 9.0 ppm): A Clear Differentiator
  • 5-(1,8-naphthyridin-2-yl)pentanoic acid: The most striking feature in the spectrum of this compound will be a set of signals in the downfield aromatic region. The 1,8-naphthyridine ring system gives rise to a characteristic pattern of doublets and doublets of doublets (or more complex multiplets) between approximately 7.0 and 9.0 ppm.[6][7] The exact chemical shifts and coupling constants are sensitive to the substitution pattern. For a 2-substituted 1,8-naphthyridine, one would expect to see distinct signals for H-3, H-4, H-5, H-6, and H-7. The protons closest to the nitrogen atoms (e.g., H-7) are typically the most deshielded.

  • 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid: The spectrum for this molecule will be conspicuously devoid of signals in the δ 7.0 - 9.0 ppm range. The saturation of one of the pyridine rings eliminates the aromatic character and the associated downfield shifts. Instead, one of the rings will exhibit signals characteristic of a substituted pyridine, while the other will show signals for a saturated piperidine-like ring.[8][9]

The Aliphatic Chain (δ 1.0 - 3.0 ppm): Subtle but Significant Shifts

The pentanoic acid chain provides a second layer of diagnostic information. The chemical shifts of the methylene protons (α, β, γ, δ) are influenced by their proximity to either the electron-withdrawing aromatic ring or the less-influential saturated heterocyclic system.

  • 5-(1,8-naphthyridin-2-yl)pentanoic acid: The methylene group directly attached to the aromatic ring (the α-CH₂) will be the most downfield of the aliphatic chain protons (excluding the α-CH₂ to the carboxyl group). This is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the sp²-hybridized carbon. One can expect this signal to appear around δ 2.5-3.0 ppm.[10]

  • 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid: In the tetrahydro analog, the α-CH₂ group is attached to a saturated ring. While still influenced by the adjacent nitrogen, the deshielding effect is less pronounced than that of the aromatic system. Consequently, this signal will be shifted upfield relative to its aromatic counterpart, likely appearing in the δ 2.0-2.5 ppm range.

The remaining methylene groups of the pentanoic acid chain (β, γ) in both molecules will exhibit complex multiplets in the typical aliphatic region (δ 1.2-1.8 ppm).[11][12] The methylene group α to the carboxylic acid will be deshielded and typically appear as a triplet around δ 2.3 ppm in both compounds.[11]

The Saturated Heterocyclic Protons (δ 1.5 - 4.0 ppm): Exclusive to the Tetrahydro Analog

A defining feature of the ¹H NMR spectrum of 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid will be the signals corresponding to the protons on the saturated piperidine-like ring. These will typically appear as broad multiplets in the δ 1.5 - 4.0 ppm range. The protons on the carbons adjacent to the nitrogen atoms (C-5 and C-7) will be the most downfield in this group.

Proton Environment 5-(1,8-naphthyridin-2-yl)pentanoic acid (Expected δ, ppm) 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid (Expected δ, ppm) Key Differentiating Feature
Aromatic Protons (Naphthyridine) 7.0 - 9.0AbsentPresence/absence of signals in the aromatic region.
α-CH₂ (to heterocycle) ~2.5 - 3.0~2.0 - 2.5Downfield shift due to aromatic ring current.
β, γ-CH₂ (pentanoic chain) ~1.2 - 1.8~1.2 - 1.8Similar chemical shifts, complex multiplets.
α-CH₂ (to COOH) ~2.3~2.3Similar chemical shifts, typically a triplet.
Saturated Ring Protons (Tetrahydronaphthyridine) Absent1.5 - 4.0Presence of signals characteristic of a saturated heterocycle.
COOH Proton 10 - 12 (broad singlet)10 - 12 (broad singlet)Similar, highly variable depending on conditions.[10]

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the analyte (either 5-(1,8-naphthyridin-2-yl)pentanoic acid or its tetrahydro analog) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid and any N-H protons.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. Modern spectrometers can also reference to the residual solvent peak.[13]

¹H NMR Data Acquisition
  • Instrument Setup: The NMR experiment is typically performed on a 300, 400, or 500 MHz spectrometer.

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Number of Scans: For a sample of this concentration, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Visualizing the Structural Differences

The following diagrams illustrate the key structural features that give rise to the distinct ¹H NMR spectra.

Caption: Key Proton Environments

G cluster_0 ¹H NMR Spectral Comparison Aromatic Compound Aromatic Compound Aromatic Region (7-9 ppm) Aromatic Region (7-9 ppm) Aromatic Compound->Aromatic Region (7-9 ppm) Strong Signals Aliphatic Region (1-3 ppm) Aliphatic Region (1-3 ppm) Aromatic Compound->Aliphatic Region (1-3 ppm) Downfield Shifted α-CH₂ Tetrahydro Analog Tetrahydro Analog Tetrahydro Analog->Aliphatic Region (1-3 ppm) Upfield Shifted α-CH₂ Saturated Ring Region (1.5-4 ppm) Saturated Ring Region (1.5-4 ppm) Tetrahydro Analog->Saturated Ring Region (1.5-4 ppm) Characteristic Signals

Caption: ¹H NMR Spectral Comparison Logic

Conclusion

The ¹H NMR spectra of 5-(1,8-naphthyridin-2-yl)pentanoic acid and its tetrahydro analog are readily distinguishable. The presence or absence of signals in the aromatic region (δ 7.0 - 9.0 ppm) serves as the primary and most unambiguous diagnostic tool. Further confirmation can be obtained by analyzing the chemical shift of the methylene group adjacent to the heterocyclic ring and, in the case of the tetrahydro analog, identifying the characteristic signals of the saturated ring protons. This guide provides a foundational understanding for researchers to confidently characterize these and similar molecular scaffolds, ensuring structural integrity in their research and development endeavors.

References

  • Transtutors. (2021, January 18). Study the NMR spectrum of pentanoic acid, valeric acid (C5H10O2) (Figure 30). 1H-NMR (300 MHz): d (1 Answer). Retrieved from [Link]

  • ChemistNate. (2020, April 13). 1H NMR of C5H10O2 (pentatonic acid, valeric acid). YouTube. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Examples of Anisotropy Influences on Chemical Shift. Retrieved from [Link]

  • Various Authors. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][11]. Revue Roumaine de Chimie, 49(5), 415–417. Retrieved from [Link]

  • Various Authors. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • YouTube. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1,8-naphthyridine derivatives

Title: High-Resolution Mass Spectrometry for 1,8-Naphthyridine Derivatives: A Comparative Guide to Fragmentation Pathways and Platform Efficacy Introduction 1,8-naphthyridine derivatives form the core scaffold of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry for 1,8-Naphthyridine Derivatives: A Comparative Guide to Fragmentation Pathways and Platform Efficacy

Introduction

1,8-naphthyridine derivatives form the core scaffold of numerous critical pharmaceuticals, including antimicrobial agents (e.g., nalidixic acid analogs), anticancer drugs, and corrosion inhibitors. During drug development and stability testing, precise structural characterization of these compounds and their degradates is non-negotiable. High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) serves as the analytical gold standard. This guide objectively compares the performance of Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Orbitrap High-Energy Collisional Dissociation (HCD) platforms in elucidating the fragmentation patterns of 1,8-naphthyridines, providing researchers with field-proven, self-validating protocols.

Mechanistic Fragmentation Pathways of 1,8-Naphthyridines

Understanding the intrinsic gas-phase chemistry of 1,8-naphthyridines is essential before comparing instrumental platforms. The fused bicyclic system exhibits high stability, meaning fragmentation typically requires significant collision energy and follows predictable, structurally diagnostic pathways:

  • Loss of HCN (27 Da): A hallmark of nitrogenous heterocycles. The cleavage of the pyridine-like ring under high collision energy often results in the expulsion of hydrogen cyanide.

  • McLafferty Rearrangements &

    
    -Cleavages:  In 3-alkyl-1,8-naphthyridines, long aliphatic chains undergo McLafferty rearrangements and 
    
    
    
    -cleavages, which heavily influence base peak formation. For instance, compounds with aliphatic chains often yield a base peak resulting from
    
    
    -cleavage, alongside significant McLafferty rearrangement fragments[1].
  • Retro-Diels-Alder (RDA) Reactions: In partially saturated derivatives (e.g., 5,6,7,8-tetrahydro-1,8-naphthyridines) and complex dimeric degradates formed under oxidative stress, RDA mechanisms are the primary drivers of fragmentation. This pathway yields highly specific diagnostic ions that confirm the preservation of the naphthyridine moiety[2].

  • Homolytic C-C Cleavage: In certain protonated naphthyridines, alternative pathways involve the homolytic cleavage of C-C bonds, which is essential for proposing structures for major degradates like N-oxides and amides[2].

Platform Comparison: ESI-Q-TOF CID vs. Orbitrap HCD

When analyzing 1,8-naphthyridine libraries, selecting the right MS/MS platform dictates the depth and accuracy of structural elucidation.

ESI-Q-TOF (Collision-Induced Dissociation - CID)

  • Mechanism: Accelerates precursor ions into a collision cell filled with inert gas (Argon or Nitrogen) at low to medium energies (20-55 eV).

  • Performance: Excels at preserving the core naphthyridine moiety while stripping away labile peripheral substituents. It is highly effective for identifying homolytic cleavages and standard functional group losses (e.g., halogens in bromo-chloro-naphthyridines)[3].

  • Best For: High-throughput screening of synthesized libraries where rapid acquisition speeds (fast duty cycles) are necessary to capture transient LC peaks.

Orbitrap (High-Energy Collisional Dissociation - HCD)

  • Mechanism: Utilizes a multipole collision cell with higher RF voltages, often leading to more extensive and uniform fragmentation than traditional ion trap CID.

  • Performance: Provides ultra-high mass accuracy (sub-ppm), which is critical for distinguishing isobaric losses (e.g., distinguishing the loss of CO[27.9949 Da] from the loss of

    
    [28.0313 Da]). Orbitrap platforms also enable 
    
    
    
    experiments (e.g., quasi-
    
    
    ), which are essential for mapping sequential fragmentation in complex methylene-bridged dimeric degradates[2].
  • Best For: Deep structural elucidation of unknown degradates, oxidative metabolites, and complex multi-component formulations where exact mass is required to propose elemental compositions.

Quantitative Data: Fragmentation Comparison

The following table summarizes the fragmentation behavior of representative 1,8-naphthyridine derivatives across different MS platforms.

Compound ClassPrimary MS PlatformPrecursor Ion (m/z)Key Fragment Ions (m/z)Dominant Fragmentation Mechanism
3-Alkyl-1,8-naphthyridines EI-MS / Q-TOF186 [M]⁺144, 143, 116McLafferty rearrangement,

-cleavage, Loss of HCN[1]
Tetrahydro-1,8-naphthyridine Dimers Orbitrap (LC-MS/MS)389 [M+2H]²⁺395, 383, 355Retro-Diels-Alder (RDA), Homolytic C-C cleavage[2]
4-Oxo-1,8-naphthyridine-3-carboxamides ESI-Q-TOF390 [M+H]⁺Variable (substituent dependent)Amide bond cleavage, Loss of CO[4]
Bromo-Chloro-Naphthyridines ESI-Q-TOFIsotopic Cluster[M-Cl]⁺,[M-Br]⁺Halogen radical loss, Isotopic pattern confirmation[3]

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating feedback loop designed specifically for 1,8-naphthyridine analysis.

Step 1: Sample Preparation & Matrix Spiking

  • Action: Dissolve the 1,8-naphthyridine derivative in HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the sample with a stable isotope-labeled internal standard (SIL-IS) at 0.5 µg/mL.

  • Causality: 1,8-naphthyridines can undergo in-source oxidation or dimerization. Spiking the sample with a SIL-IS ensures that any observed dimers or oxidative products are true formulation degradates and not artifacts generated by the electrospray ionization process.

Step 2: Chromatographic Separation

  • Action: Utilize a reverse-phase C18 column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Causality: Co-eluting isomers (e.g., 5-OH vs. 7-OH hydroxylated degradates) can produce convoluted MS/MS spectra. A shallow gradient ensures baseline resolution, allowing the mass spectrometer to isolate pure precursor ion populations[2].

Step 3: MS Parameter Optimization (The Self-Validating Step)

  • Action: Perform a syringe pump infusion. Ramp the orifice/cone voltage from 20 V to 80 V. Set the operational voltage 10 V below the threshold where the first fragment ion appears (typically around 40-55 eV for singly charged ions).

  • Causality: Excessive declustering potential (DP) or orifice voltage causes in-source fragmentation (ISF), leading to false precursor identification. By mapping the breakdown curve, the protocol validates that the selected precursor is the intact molecule.

Step 4: Data Acquisition &


 Interrogation 
  • Action: Utilize data-dependent acquisition (DDA). For Orbitrap systems, trigger an

    
     scan on the top 3 most abundant product ions from the 
    
    
    
    spectrum using an isolation window of 1.0 m/z and normalized collision energy (NCE) of 35%.
  • Causality: Single-stage MS/MS may not resolve the linkage site of dimeric degradates. Quasi-

    
     experiments are necessary to confirm whether the dimer is linked by a single unit (e.g., 
    
    
    
    or
    
    
    ) and to determine the degree of aromatization[2].

Logical Workflow Visualization

The following diagram illustrates the decision matrix and logical workflow for analyzing 1,8-naphthyridine derivatives using HRMS.

MS_Workflow Start 1,8-Naphthyridine Sample Prep LC UHPLC Separation (Reverse-Phase C18) Start->LC 1 µg/mL + SIL-IS ESI Electrospray Ionization (Positive Mode, +H) LC->ESI Baseline Resolution Decision Platform Selection ESI->Decision Precursor [M+H]+ QTOF Q-TOF (CID) Rapid Library Screening Decision->QTOF High Throughput Orbitrap Orbitrap (HCD) Deep Structural Elucidation Decision->Orbitrap High Mass Accuracy Frag_QTOF Peripheral Cleavage (Loss of HCN, Alkyls) QTOF->Frag_QTOF 20-55 eV CID Frag_Orb Core Fragmentation & MS^n (RDA, Dimer Linkages) Orbitrap->Frag_Orb 35% NCE HCD Data Data Interpretation & Pathway Mapping Frag_QTOF->Data Frag_Orb->Data

Caption: Logical workflow for the LC-MS/MS analysis and fragmentation mapping of 1,8-naphthyridines.

References

1.[1]1 - SciELO México 2.[3] 3 - Benchchem 3.[2]2 - Ovid 4.[4]4 - Indian Journal of Pharmaceutical Sciences

Sources

Validation

A Senior Application Scientist's Guide to Validated LC-MS Methods for Detecting Naphthyridine Impurities

Introduction: The Analytical Imperative for Naphthyridine Purity Naphthyridines are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Naphthyridine Purity

Naphthyridines are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological activities.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity of naphthyridine-based drugs is paramount to patient safety and drug efficacy.[3] Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[4][5] Even at trace levels, certain impurities, particularly genotoxic impurities (GTIs), can pose significant health risks, including carcinogenicity and mutagenicity.[6][7][8]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous identification, quantification, and control of impurities.[7][9] This necessitates the development of highly sensitive, selective, and robust analytical methods. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this task, offering unparalleled capabilities in separating and identifying trace-level impurities within complex matrices.[10][11]

This guide provides a comparative analysis of validated LC-MS methodologies for the detection of naphthyridine impurities. We will delve into the rationale behind method development choices, present a detailed, self-validating experimental protocol, and contextualize the validation process within the framework of ICH guidelines.

Comparing LC-MS Platforms for Impurity Profiling

The choice of an LC-MS system is a critical decision driven by the specific analytical challenge. For impurity analysis, the primary concerns are sensitivity to detect trace compounds and selectivity to distinguish impurities from the API, which is often present in vast excess. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques used, with UPLC offering significant advantages in resolution and speed.[12] The key differentiator, however, often lies in the mass spectrometer.

Mass Spectrometry Platform Principle of Operation Strengths for Impurity Analysis Limitations
Single Quadrupole (SQ) MS A single mass filter that scans or selectively monitors specific mass-to-charge ratios (m/z).Simple, robust, and cost-effective for known impurity quantification.Limited specificity in complex matrices; not suitable for structural elucidation of unknown impurities.[3]
Triple Quadrupole (QqQ) MS/MS Three quadrupoles in series. Q1 filters the precursor ion, Q2 acts as a collision cell for fragmentation, and Q3 filters a specific product ion.Exceptional sensitivity and selectivity for quantifying known impurities using Multiple Reaction Monitoring (MRM).[9][13] Ideal for trace-level GTI analysis.[7]Not ideal for identifying unknown impurities as it is a targeted approach.
High-Resolution MS (HRMS) e.g., TOF, Orbitrap Measures m/z with very high precision (typically <5 ppm mass accuracy), allowing for the determination of elemental composition.[14]Powerful for identifying and characterizing unknown impurities by providing accurate mass data.[3][14][15] Enables both targeted and untargeted screening in a single run.[16]Higher initial instrument cost and more complex data analysis.[15]

For comprehensive naphthyridine impurity profiling, a workflow utilizing HRMS is often the most effective strategy. It allows for the detection and tentative identification of unknown process-related impurities and degradation products, which is a critical aspect of forced degradation studies.[4][17] Targeted and highly sensitive quantification of known genotoxic impurities can then be performed using a QqQ instrument.

Workflow for Naphthyridine Impurity Analysis

The logical flow of developing and validating a method for impurity detection is a systematic process. It begins with understanding the potential impurities and culminates in a validated method suitable for routine quality control.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Impurity Prediction (Synthesis & Degradation Pathways) B LC Method Optimization (Column, Mobile Phase, Gradient) A->B C MS Parameter Optimization (Ionization, Fragmentation) B->C D Stress Sample Generation (Acid, Base, Peroxide, Heat, Light) C->D E LC-HRMS Analysis (Identify Degradation Products) D->E F Specificity E->F G LOD & LOQ F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J K Routine QC Analysis J->K Method Implementation

Caption: A typical workflow for developing and validating an LC-MS impurity profiling method.

Detailed Experimental Protocol: UPLC-HRMS for Naphthyridine Impurity Profiling

This protocol is a representative, robust method for the separation and detection of potential naphthyridine impurities. The choice of a C18 stationary phase is based on its wide applicability for moderately polar heterocyclic compounds. Formic acid is a common mobile phase modifier that provides protons for efficient positive-mode electrospray ionization (ESI), which is generally effective for nitrogen-containing heterocycles like naphthyridines.

1. Sample Preparation

  • Objective: To dissolve the API and impurities in a solvent compatible with the mobile phase and to achieve a concentration suitable for detecting impurities at the required levels (e.g., 0.05% reporting threshold).

  • Protocol:

    • Accurately weigh 10 mg of the naphthyridine API into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (Acetonitrile:Water, 50:50 v/v).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly. This yields a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.

2. UPLC-HRMS Instrumentation and Conditions

  • Rationale: An Ultra-Performance Liquid Chromatography (UPLC) system is selected for its high resolution and speed, which is crucial for separating closely eluting isomers and other impurities from the main API peak. A high-resolution mass spectrometer like an Orbitrap or Q-TOF is used for its ability to provide accurate mass measurements, facilitating the identification of unknown impurities.[16]

Parameter Condition Justification
LC System Waters ACQUITY UPLC or equivalentProvides high peak capacity and resolution, essential for complex impurity profiles.[12]
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe 1.7 µm particle size offers high efficiency. C18 is a versatile stationary phase for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overloading, especially with a 1 mg/mL sample.
MS System Thermo Scientific Orbitrap Elite or Agilent Q-TOFProvides high resolution (>60,000) and sub-ppm mass accuracy for confident impurity identification.[16]
Ionization Mode ESI PositiveNaphthyridines contain basic nitrogen atoms that are readily protonated.
Scan Mode Full Scan MS (m/z 100-1000) with data-dependent MS/MS (dd-MS2)Full scan detects all ions, while dd-MS2 provides fragmentation data for structural elucidation of the most intense peaks.[16]

Method Validation: A Self-Validating System

A method is only reliable if it has been validated for its intended purpose. The validation process, guided by ICH Q2(R1), ensures the method is accurate, precise, and specific.[18][19][20]

G cluster_0 Core Performance Metrics cluster_1 Quantitative Performance cluster_2 Reliability Validation Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision LOD LOQ Robustness Specificity Specificity Validation:f0->Specificity Accuracy Accuracy Validation:f3->Accuracy Precision Precision Validation:f4->Precision Linearity Linearity Validation:f1->Linearity Range Range Validation:f2->Range LOD LOD Validation:f5->LOD LOQ LOQ Validation:f6->LOQ Robustness Robustness Validation:f7->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.[21]

Summary of Validation Parameters and Acceptance Criteria

Parameter Objective Typical Experiment Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[17]Analyze stressed samples (forced degradation), API, placebo, and impurity-spiked samples.Peak purity analysis should pass; impurities should be resolved from the API and each other. No interference at the retention times of impurities.[22]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a given range.[20]Analyze at least 5 concentrations from LOQ to ~150% of the specification limit.Correlation coefficient (r²) > 0.99.[23][24]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically S/N ≥ 3).S/N ratio should be consistently ≥ 3.[24]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25]Based on signal-to-noise ratio (typically S/N ≥ 10).S/N ratio should be consistently ≥ 10; precision (%RSD) and accuracy (%Recovery) should be acceptable.[26]
Accuracy The closeness of test results to the true value.[25]Spike API with known amounts of impurities at different levels (e.g., 80%, 100%, 120% of specification).% Recovery should be within 80-120% for impurities.[22][27]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20]Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analyst/instrument).%RSD (Relative Standard Deviation) should be <15% for impurities at the limit of quantitation.[27]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), flow rate (±10%).System suitability parameters should remain within acceptance criteria. No significant change in results.[9]

Conclusion

The detection and control of naphthyridine impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. A well-validated LC-MS method is the cornerstone of this control strategy. While triple quadrupole instruments offer unmatched sensitivity for targeted quantification, high-resolution mass spectrometry provides the critical capability to identify unknown impurities, making it an indispensable tool for initial impurity profiling and forced degradation studies. The presented UPLC-HRMS protocol, when validated according to ICH Q2(R1) guidelines, represents a robust, reliable, and scientifically sound approach to ensuring the safety and quality of naphthyridine-based therapeutics. This guide serves as a framework for researchers and scientists to develop and implement methods that are not only compliant with regulatory expectations but are also built on a foundation of solid scientific principles.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling.
  • Waters Corporation.
  • LabRulez LCMS. Analysis of genotoxic impurities in pharmaceuticals.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • Thermo Fisher Scientific. Effective Workflow for Pharmaceutical API Impurity Analysis using HR- LCMS and Compound Discoverer.
  • Agilent Technologies.
  • LCGC International. (2025, December 17). Determination of Genotoxic Impurities in Pharmaceuticals.
  • ICH. Quality Guidelines.
  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC.
  • ResolveMass Laboratories Inc. (2026, February 15).
  • Kota, A., & Valli, M. V. K. (2022, July 6). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ijlpr.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Oliveras, J. M., et al. (2025, October 15). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Resolian.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • Maurya, C. P., & Lokhande, M. V. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • Synthetic Strategies, Reactivity and Applic
  • Alizadeh, S. Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
  • THE NAPHTHYRIDINES.
  • Google Patents. WO2012151640A1 - Methods for preparing naphthyridines.
  • Van De Steene, K., & Lambert, W. (2010, March 24).
  • Niessen, W. M. A.

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Comparative

A Comparative Guide to the Structural Analysis of 1,8-Naphthyridine-Integrin Complexes: From Crystallography to Biophysical Alternatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Targeting Integrins with 1,8-Naphthyridine Scaffolds Integrins, a family of heterodimeric transmembrane receptors,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting Integrins with 1,8-Naphthyridine Scaffolds

Integrins, a family of heterodimeric transmembrane receptors, are central players in cell adhesion, signaling, and migration.[1][2][3][4] Their pivotal role in a multitude of physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis, has established them as compelling therapeutic targets.[2][5][6] Among the diverse chemical scaffolds explored for integrin modulation, 1,8-naphthyridine derivatives have emerged as a promising class of antagonists.[5][7] These compounds have shown potential in various therapeutic areas, including as anti-osteoporotic agents targeting αvβ3 integrins.[5]

A deep understanding of the molecular interactions between 1,8-naphthyridine derivatives and their target integrins is paramount for rational drug design and optimization. X-ray crystallography stands as the gold standard for elucidating the three-dimensional architecture of protein-ligand complexes at atomic resolution. However, the crystallization of integrins, large and conformationally dynamic membrane proteins, presents significant challenges.[8] To date, while numerous crystal structures of integrins in complex with various ligands are available in the Protein Data Bank (PDB), a publicly accessible crystal structure of an integrin bound to a 1,8-naphthyridine derivative remains to be deposited.

This guide provides a comprehensive comparison of methodologies for the structural and biophysical characterization of 1,8-naphthyridine-integrin complexes. We will delve into the intricacies of X-ray crystallography, offering a detailed, field-proven protocol. Furthermore, we will explore powerful alternative techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide crucial kinetic and thermodynamic insights into these interactions. By understanding the strengths and limitations of each approach, researchers can strategically design their experimental workflows to accelerate the development of novel 1,8-naphthyridine-based integrin therapeutics.

The Structural Landscape of Integrin-Ligand Recognition

Integrins are composed of an α and a β subunit, each with a large extracellular domain, a single transmembrane helix, and a short cytoplasmic tail.[9][10] The ligand-binding site is located at the interface of the α and β subunit headpiece, which for many integrins, including αvβ3 and α5β1, recognizes the Arginine-Glycine-Aspartic acid (RGD) motif present in extracellular matrix proteins like fibronectin and vitronectin.[11][12][13]

The binding of ligands to integrins is a cation-dependent process, with a critical role played by the Metal Ion-Dependent Adhesion Site (MIDAS) in the β subunit's βA domain.[14] The coordination of the ligand's acidic residue (e.g., the aspartate of the RGD motif) to the MIDAS, along with interactions with surrounding residues from both the α and β subunits, anchors the ligand in the binding pocket.[12][15]

Integrins exist in different conformational states, primarily a bent-closed (low-affinity), an extended-closed (intermediate-affinity), and an extended-open (high-affinity) state.[16][17] Ligand binding and intracellular signals can trigger these conformational changes, a process known as "inside-out" and "outside-in" signaling.[3] Understanding how small molecule inhibitors like 1,8-naphthyridine derivatives modulate these conformational equilibria is key to deciphering their mechanism of action. Some small-molecule inhibitors have been shown to stabilize the high-affinity, extended-open conformation, which can lead to partial agonism and undesirable clinical outcomes.[14][18]

Comparative Analysis of Methodologies for Studying 1,8-Naphthyridine-Integrin Interactions

A multi-faceted approach, combining high-resolution structural studies with biophysical characterization, is essential for a comprehensive understanding of how 1,8-naphthyridine derivatives interact with integrins.

X-ray Crystallography: The Definitive Structural Blueprint

X-ray crystallography provides an unparalleled, atomic-level view of the protein-ligand complex, revealing the precise binding mode, key intermolecular interactions, and any conformational changes in the protein upon ligand binding. While no specific crystal structures for 1,8-naphthyridine-integrin complexes are publicly available, the wealth of existing integrin-ligand structures (e.g., with RGD peptides or other small molecules) provides a solid foundation for comparison and hypothesis generation.[14][15][18][19]

This protocol outlines a generalized workflow for the co-crystallization of a soluble integrin ectodomain fragment with a 1,8-naphthyridine inhibitor.[20]

1. Protein Expression and Purification:

  • Rationale: High purity (>95%) and homogeneity of the protein sample are critical for successful crystallization.[8]

  • Steps:

    • Express the ectodomain of the target integrin (e.g., αvβ3 or α5β1) in a suitable expression system, such as mammalian cells (e.g., CHO or HEK293) to ensure proper folding and post-translational modifications.[21]

    • Purify the heterodimeric integrin from the cell culture supernatant using a combination of affinity chromatography (e.g., using an antibody-based resin), ion-exchange chromatography, and size-exclusion chromatography.

    • Assess the purity and monodispersity of the final protein sample by SDS-PAGE and dynamic light scattering (DLS).

2. Complex Formation:

  • Rationale: Ensuring the formation of a stable protein-ligand complex prior to crystallization is crucial.

  • Steps:

    • Dissolve the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO) at a high concentration.

    • Incubate the purified integrin with a 5-10 fold molar excess of the 1,8-naphthyridine compound for several hours at 4°C to facilitate complex formation.

3. Crystallization Screening:

  • Rationale: The formation of well-ordered crystals is highly dependent on a specific set of chemical and physical conditions. High-throughput screening is employed to explore a wide range of these conditions.

  • Steps:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Screen a variety of commercially available crystallization screens that cover a broad range of precipitants (e.g., PEGs, salts), buffers (pH), and additives.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.

4. Crystal Optimization and Soaking (Alternative to Co-crystallization):

  • Rationale: Initial crystal hits are often small or poorly diffracting and require optimization. Soaking pre-existing apo-protein crystals with the ligand is an alternative method.[20]

  • Steps:

    • Optimize the conditions that yielded initial crystals by systematically varying the concentrations of the precipitant, buffer pH, and additives.

    • For soaking experiments, grow crystals of the apo-integrin first. Then, transfer these crystals to a solution containing the 1,8-naphthyridine derivative for a defined period (minutes to hours).

5. Data Collection and Structure Determination:

  • Rationale: High-quality diffraction data is necessary to solve the crystal structure.

  • Steps:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using a previously determined integrin structure as a search model.

    • Refine the model against the experimental data and build the 1,8-naphthyridine ligand into the electron density map.

Crystallography_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Structure Determination Expression Protein Expression (Mammalian Cells) Purification Multi-step Purification Expression->Purification Complex Complex Formation (Integrin + Ligand) Purification->Complex Screening High-Throughput Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Figure 1: Workflow for X-ray Crystallography of Integrin-Ligand Complexes.
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a label-free optical biosensing technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[22][23][24]

1. Chip Preparation and Protein Immobilization:

  • Rationale: One of the binding partners is immobilized on the sensor chip surface to allow for the detection of binding by the other partner in solution.

  • Steps:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified integrin protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to avoid mass transport limitations.

    • Block any remaining active esters on the surface with ethanolamine.

2. Binding Analysis:

  • Rationale: By flowing the analyte (1,8-naphthyridine derivative) over the immobilized ligand (integrin), the binding and dissociation can be monitored in real-time.

  • Steps:

    • Prepare a dilution series of the 1,8-naphthyridine compound in a suitable running buffer (e.g., HBS-P+ containing Ca²⁺ and Mg²⁺).

    • Inject the different concentrations of the compound over the sensor surface, followed by a dissociation phase where only running buffer is injected.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.

3. Data Analysis:

  • Rationale: Fitting the sensorgram data to a suitable binding model allows for the determination of kinetic parameters.

  • Steps:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).[25]

SPR_Workflow cluster_setup Experimental Setup cluster_run Binding Measurement cluster_analysis Data Analysis Immobilization Immobilize Integrin on Sensor Chip Association Association Phase (Analyte Injection) Immobilization->Association AnalytePrep Prepare Analyte Dilutions (1,8-Naphthyridine) AnalytePrep->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Kinetic Model Fitting Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Figure 2: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature of Binding

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[26] This allows for the determination of the binding affinity (Kₗ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[27][28]

1. Sample Preparation:

  • Rationale: Accurate concentration determination and buffer matching are critical for high-quality ITC data.

  • Steps:

    • Dialyze the purified integrin protein and dissolve the 1,8-naphthyridine compound in the exact same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the ligand.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.

2. ITC Experiment:

  • Rationale: The titration of the ligand into the protein solution allows for the measurement of the heat of binding at each injection.

  • Steps:

    • Load the integrin solution into the sample cell of the calorimeter and the 1,8-naphthyridine solution into the injection syringe.[29]

    • Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.

    • Record the heat change after each injection.

3. Data Analysis:

  • Rationale: Integrating the heat changes and fitting the data to a binding model yields the thermodynamic parameters.

  • Steps:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine n, Kₗ, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS, where Kₐ = 1/Kₗ.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis BufferMatch Buffer Matching & Degassing Loading Load Protein (Cell) & Ligand (Syringe) BufferMatch->Loading ConcDet Accurate Concentration Determination ConcDet->Loading Injections Sequential Injections Loading->Injections HeatMeasurement Measure Heat Change Injections->HeatMeasurement Integration Integrate Heat Peaks HeatMeasurement->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Synergistic Data Interpretation: Building a Holistic View

The true power of these techniques lies in their synergistic application. While crystallography provides a static, high-resolution snapshot of the binding pose, SPR and ITC offer dynamic and thermodynamic context to this interaction.

Technique Information Obtained Strengths Limitations
X-ray Crystallography 3D structure of the complex, binding site details, conformational changesAtomic resolution, definitive binding modeTechnically challenging, provides a static picture, may not be feasible for all complexes
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₔ), equilibrium affinity (Kₗ)Real-time data, high throughput, small sample consumptionImmobilization can affect protein activity, indirect measurement of binding
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₗ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, solution-based, complete thermodynamic profileRequires larger sample quantities, lower throughput, sensitive to buffer mismatches

For instance, a crystal structure might reveal a network of hydrogen bonds and hydrophobic interactions between a 1,8-naphthyridine derivative and the integrin binding pocket. SPR data can then quantify the kinetics of this interaction, revealing whether the compound has a fast "on-rate" and a slow "off-rate," which is often desirable for therapeutic efficacy. ITC data can further dissect the driving forces of the binding event, indicating whether it is enthalpically or entropically driven. This comprehensive dataset is invaluable for establishing a robust structure-activity relationship (SAR) and guiding the medicinal chemistry efforts to design more potent and selective inhibitors.

Conclusion and Future Outlook

The structural and biophysical characterization of 1,8-naphthyridine-integrin complexes is a critical step in the development of novel therapeutics targeting a range of diseases. While the crystallization of these complexes remains a challenging but highly rewarding goal, a wealth of information can be gleaned from a comparative approach that leverages the strengths of alternative techniques. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the knowledge and tools to effectively dissect the molecular intricacies of these interactions.

The integration of X-ray crystallography, SPR, and ITC provides a powerful triad of techniques to build a comprehensive understanding of the binding mechanism, kinetics, and thermodynamics of 1,8-naphthyridine-based integrin inhibitors. As our understanding of integrin biology continues to grow, these methodologies will undoubtedly play a central role in the design of the next generation of highly specific and effective integrin-targeted drugs.

References

  • Expression and Crystallography of Integrin Domains and IgSF Ligands - CORE. (n.d.). Retrieved from [Link]

  • Lin, F.-Y., Zhu, J., Zhu, J., & Springer, T. A. (2022). Integrin alpha IIB beta3 complex with lamifiban. RCSB PDB. [Link]

  • Law, S. K. A. (2009). Surface plasmon resonance biosensing in studies of the binding between β₂ integrin I domains and their ligands. Methods in Molecular Biology, 522, 237–250. [Link]

  • Zhu, J., Lin, F.-Y., Zhu, J., & Springer, T. A. (2022). Integrin alpha IIB beta3 complex with BMS4-1. RCSB PDB. [Link]

  • Sugiyama, S., et al. (2020). Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy. ACS Omega. [Link]

  • Nagae, M., et al. (2012). Crystal structure of α5β1 integrin ectodomain: Atomic details of the fibronectin receptor. The Journal of Cell Biology, 197(1), 131–140. [Link]

  • Nagae, M., et al. (2012). Crystal structure of α5β1 integrin ectodomain: Atomic details of the fibronectin receptor. The Journal of Cell Biology. [Link]

  • Surface plasmon resonance (SPR) binding kinetics with soluble integrin... - ResearchGate. (n.d.). Retrieved from [Link]

  • Zhu, J., et al. (2009). Crystal structure of the complete integrin αVβ3 ectodomain plus an α/β transmembrane fragment. The Journal of Cell Biology, 186(4), 589–600. [Link]

  • Garcia-Parajo, M. F. (2017). Insights on the spatiotemporal organization of integrins and their ligands using quantitative biophysical tools. UPCommons. [Link]

  • Zhu, J., et al. (2013). αVβ3 Integrin Crystal Structures and their Functional Implications. PMC. [Link]

  • Voot P, et al. (2024) Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands. bioRxiv. [Link]

  • Wang, X., et al. (2024). Cryo-EM structure of alpha5beta1 integrin in complex with NeoNectin. RCSB PDB. [Link]

  • Crystal structures of integrins αVβ3 and αIIbβ3. (a) The structure of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Lento, C., et al. (2022). SPECIFIC INHIBITOR OF INTEGRIN ALPHA-V BETA-6. RCSB PDB. [Link]

  • Zhu, J., Lin, F.-Y., Zhu, J., & Springer, T. A. (2022). Integrin alpha IIB beta3 complex with Eptifibatide. RCSB PDB. [Link]

  • Cielecka-Piontek, J., et al. (2023). Molecular Modeling Insights into the Structure and Behavior of Integrins: A Review. MDPI. [Link]

  • Mehbod, A. S., et al. (2013). Metal ion and ligand binding of integrin α 5 β 1. PNAS. [Link]

  • Naphthyridine derivatives as alpha v beta 6 integrin antagonists for the treatment of e.g. fibrotic diseases. (2016).
  • Methods for Identifying Novel Integrin Ligands. (n.d.). Retrieved from [Link]

  • Wang, Z., et al. (2010). Binding Investigation of Integrin alphavbeta3 With Its Inhibitors by SPR Technology and Molecular Docking Simulation. PubMed. [Link]

  • Surface Plasmon Resonance Biosensing in Studies of the Binding Between 2 Integrin I Domains and Thei. (2025). Daily Bio Review. [Link]

  • Xiong, J. P., et al. (2001). Crystal Structure of the Extracellular Segment of Integrin αVβ3. PMC. [Link]

  • Lu, C., & Springer, T. A. (2009). Methods for Identifying Novel Integrin Ligands. PMC. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Radiations. [Link]

  • Jain, P., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Isothermal Titration Calorimetry. (n.d.). Springer Nature Experiments. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... - ResearchGate. (n.d.). Retrieved from [Link]

  • Dong, X., et al. (2020). Insights into Protein–Ligand Interactions in Integrin Complexes: Advances in Structure Determinations. Journal of Medicinal Chemistry. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]

  • Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved from [Link]

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. (2022). PMC. [Link]

  • Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. (n.d.). ScienceOpen. [Link]

  • Malfitano, A. M., et al. (2013). Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis. Research journals. [Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (n.d.). PMC. [Link]

  • Biochemical methods to study the interactions between integrins and ion channels. (n.d.). Retrieved from [Link]

  • Visualization of integrin molecules by fluorescence imaging and techniques - ResearchGate. (n.d.). Retrieved from [Link]

  • Havrylyuk, D., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

  • Nagae, M., et al. (2012). Crystal structure of α5β1 integrin ectodomain: Atomic details of the fibronectin receptor. The Journal of Cell Biology. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025). Creative Biostructure. [Link]

  • Askari, J. A., et al. (2022). Integrin Conformational Dynamics and Mechanotransduction. MDPI. [Link]

  • Pireddu, R., et al. (2024). Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. MDPI. [Link]

Sources

Validation

Comparative Binding Affinity of Naphthyridine vs. Quinoline RGD Mimetics: A Mechanistic Guide to Integrin Antagonism

Executive Summary & Mechanistic Rationale Integrins, particularly and , are critical transmembrane receptors involved in cell adhesion, migration, and angiogenesis. For decades, drug development has focused on mimicking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Integrins, particularly


 and 

, are critical transmembrane receptors involved in cell adhesion, migration, and angiogenesis. For decades, drug development has focused on mimicking the native Arg-Gly-Asp (RGD) sequence to competitively inhibit these receptors. However, traditional RGD mimetics often fail in late-stage clinical trials due to two fundamental flaws:
  • Poor Oral Bioavailability: The highly basic guanidine group of Arginine (

    
    ) remains permanently protonated, preventing efficient gastrointestinal absorption.
    
  • Partial Agonism: The carboxylate group used to mimic Aspartate triggers a charge-charge interaction with the Metal-Ion-Dependent Adhesion Site (MIDAS) in the

    
     subunit. This pulls the 
    
    
    
    -
    
    
    loop, inducing a "swing-out" of the hybrid domain. This receptor extension paradoxically promotes outside-in signaling and enhances angiogenesis at low clinical doses .

To resolve these issues, medicinal chemists have engineered heterocyclic replacements. This guide objectively compares the performance of naphthyridine and quinoline scaffolds, detailing how their distinct physicochemical properties govern binding affinity, oral bioavailability, and conformational receptor states.

Structural Roles: Arginine vs. Aspartate Mimetics

Naphthyridine: The Gold-Standard Arg-Mimetic

To overcome the pharmacokinetic limitations of guanidine, 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) has emerged as the premier Arginine mimetic.

  • Causality of Affinity: With a

    
    , THN is moderately basic. It remains sufficiently neutral in the gut to permit oral absorption but protonates within the acidic microenvironment of the integrin binding pocket. This allows it to form a highly stable bidentate salt bridge and hydrogen-bonding network with the 
    
    
    
    subunit (specifically residue Asp218).
  • Performance: THN-based mimetics (such as the core scaffold of MK-429) consistently yield binding affinities (

    
    ) in the low nanomolar range .
    
Quinoline: From Arg-Mimetic to MIDAS Coordinator

The quinoline scaffold serves a dual purpose in modern integrin drug design, depending on its saturation and placement:

  • As an Arg-Mimetic (1,2,3,4-Tetrahydroquinoline): While it offers enhanced lipophilicity over THN, its altered hydrogen-bonding geometry and lower basicity (

    
    ) often result in slightly reduced binding affinity for the 
    
    
    
    subunit compared to naphthyridine .
  • As an Asp/MIDAS Mimetic (The "Pure Antagonist" Paradigm): In a major structural breakthrough, compounds like MSR03 utilize a neutral quinoline nitrogen (

    
    ) to coordinate the MIDAS metal ion, entirely replacing the traditional acidic carboxylate. Because the neutral quinoline does not exert a strong electrostatic pull on the MIDAS cation, it prevents the 
    
    
    
    -
    
    
    loop movement. This locks the integrin in its bent, closed conformation, creating a "pure antagonist" devoid of paradoxical agonism .

Quantitative Binding Affinity Comparison

The following table synthesizes experimental data comparing traditional partial agonists with next-generation pure antagonists. The critical metric for drug safety is the


 ratio , where a higher ratio indicates a lower propensity to induce dangerous receptor extension.
CompoundArg-Mimetic ScaffoldAsp/MIDAS MimeticAdhesion

(nM)
AP5 Exposure

(nM)
Conformational Mechanism
Cilengitide Guanidine (Native)Carboxylate29.048.0Partial Agonist (Ratio: 1.7)
MK-429 Naphthyridine-likeCarboxylate3.012.0Partial Agonist (Ratio: 4.0)
TDI-4161 Naphthyridine (THN)Carboxylate + Benzo[d]thiazole*22.0> 10,000Pure Antagonist (Ratio: >450)
MSR03 Naphthyridine (THN)Quinoline 1,500.0> 300,000Pure Antagonist (Ratio: >200)

*Note: TDI-4161 retains a carboxylate but achieves pure antagonism via a benzo[d]thiazole moiety that forms a


 stacking interaction with 

-Tyr122, physically blocking the hybrid domain swing-out . MSR03 achieves this by directly replacing the carboxylate with quinoline.

Structural Biology & Pathway Visualization

Understanding the downstream consequences of mimetic binding is crucial. Traditional carboxylate-driven mimetics inadvertently trigger outside-in signaling, whereas quinoline-coordinated pure antagonists halt the pathway entirely.

IntegrinMechanism Resting Resting Integrin (Bent/Closed) Partial Partial Agonist (Carboxylate) Resting->Partial RGD Binding Pure Pure Antagonist (Quinoline-MIDAS) Resting->Pure MSR03 Binding Extended Receptor Extension (Swing-Out) Partial->Extended Loop Movement Signaling Paradoxical Angiogenesis Extended->Signaling Outside-In Signal Blocked Conformational Lock (Remains Closed) Pure->Blocked No Loop Movement Blocked->Resting Prevents Activation

Mechanistic divergence of partial agonists vs. pure antagonists on integrin conformation.

Experimental Workflows for Affinity & Conformational Profiling

To objectively validate whether a naphthyridine or quinoline derivative acts as a pure antagonist, a self-validating two-step assay system must be employed.

Protocol 1: Solid-Phase Integrin Adhesion Assay ( Determination)

Causality: This assay measures the raw binding affinity of the mimetic. Integrin binding is strictly dependent on divalent cations (


, 

); therefore, EDTA is used to strip cations and establish a true 0% binding baseline.
  • Plate Preparation: Coat 96-well microtiter plates with human fibrinogen (1

    
    g/mL) overnight at 4°C. Wash and block non-specific sites with 1% BSA in HEPES-buffered saline.
    
  • Cell Preparation: Harvest HEK-293 cells stably transfected with human

    
    . Resuspend in assay buffer containing 1 mM 
    
    
    
    .
  • Compound Incubation: Pre-incubate the cell suspension with serial dilutions of the RGD mimetic (0.1 nM to 100

    
    M) for 30 minutes at 37°C. Include a 10 mM EDTA well as the negative control.
    
  • Adhesion: Transfer the cell/compound mixture to the coated plates and incubate for 1 hour at 37°C.

  • Quantification: Wash away unbound cells. Lyse adherent cells and quantify via endogenous acid phosphatase activity (absorbance at 405 nm). Calculate the

    
     using non-linear regression.
    
Protocol 2: Conformational Profiling via AP5 mAb Binding ( )

Causality: The AP5 monoclonal antibody recognizes a cryptic epitope on the


 PSI domain. This epitope is physically hidden in the resting state and is only exposed when the integrin undergoes receptor extension.
  • Incubation: Incubate HEK-293 (

    
    ) cells with serial dilutions of the mimetic for 30 minutes at 37°C.
    
  • Antibody Staining: Add Alexa Fluor-conjugated AP5 monoclonal antibody (10

    
    g/mL) and incubate for an additional 30 minutes at room temperature in the dark.
    
  • Flow Cytometry: Wash cells and analyze via flow cytometry to quantify the Mean Fluorescence Intensity (MFI).

  • Analysis: Calculate the

    
     (the concentration inducing half-maximal AP5 binding).
    

AssayWorkflow S1 1. Adhesion Assay (Quantify IC50) S2 2. AP5 mAb Profiling (Quantify EC50) S1->S2 Select IC50 < 100 nM S3 3. Ratio Analysis (EC50 / IC50) S2->S3 D1 Ratio < 5 (Partial Agonist) S3->D1 D2 Ratio > 100 (Pure Antagonist) S3->D2

Self-validating experimental workflow for distinguishing pure integrin antagonists.

References

  • Zou, W., Nesic, D., Shang, Y., et al. (2019). "Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations." ACS Pharmacology & Translational Science.[Link]

  • Keenan, R. M., Miller, W. H., Kwon, C., et al. (2000). "1,2,3,4-Tetrahydroquinoline-containing αVβ3 integrin antagonists with enhanced oral bioavailability." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Sen, S., Spasic, A., Campagna, J. R., et al. (2018). "Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3." ACS Pharmacology & Translational Science.[Link]

Comparative

Selectivity profile of 5-(1,8-naphthyridin-2-yl)pentanoic acid for αvβ6 vs αvβ3

This guide provides an in-depth technical analysis of the selectivity profile of 5-(1,8-naphthyridin-2-yl)pentanoic acid and its derivatives for versus integrins. Technical Comparison: Selectivity of Naphthyridine-Based...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of 5-(1,8-naphthyridin-2-yl)pentanoic acid and its derivatives for


 versus 

integrins.

Technical Comparison: Selectivity of Naphthyridine-Based Ligands for vs

Executive Summary

The molecule 5-(1,8-naphthyridin-2-yl)pentanoic acid serves as a critical arginine-mimetic pharmacophore in the design of RGD-based integrin antagonists. While the 1,8-naphthyridine moiety provides high-affinity binding to the


 subunit (shared by both 

and

), it inherently lacks subtype selectivity.

This guide elucidates that selectivity for


 over 

is not driven by this pharmacophore alone, but by the precise engineering of the linker and the distal acidic group (aspartate mimetic). The naphthyridine "head" anchors the ligand to the conserved


-propeller domain, while the "tail" must discriminate between the variable

and

subunits.
Pharmacophore Analysis: The Naphthyridine Anchor
Chemical Identity
  • Structure: 5-(1,8-naphthyridin-2-yl)pentanoic acid consists of a bicyclic aromatic naphthyridine ring attached to a five-carbon carboxylic acid chain.

  • Role: It mimics the Arginine side chain of the natural RGD (Arg-Gly-Asp) ligand.[1]

  • Binding Mode: The basic nitrogen of the naphthyridine ring forms a bidentate salt bridge with the conserved aspartate residue (Asp218 in

    
    ) within the 
    
    
    
    subunit's
    
    
    -propeller domain.
The Selectivity Challenge

Because the


 subunit is identical in both 

and

heterodimers, ligands relying solely on this interaction display a pan-

profile
.
Feature

Interaction

Interaction
Consequence

-Subunit

(Conserved)

(Conserved)
High Affinity, Low Selectivity

-Subunit

(Variable)

(Variable)
Source of Selectivity
Key Residue Asp218 (in

)
Asp218 (in

)
Primary Anchor Point
Comparative Selectivity Data

The following data illustrates how the core pharmacophore (represented by simple derivatives) compares to optimized ligands where the linker has been tuned for


 selectivity.

Table 1: Binding Affinity (


) Profile 
Data synthesized from structure-activity relationship (SAR) studies of naphthyridine-based antagonists.
Compound ClassStructure Description


(nM)


(nM)
Selectivity Ratio (

/

)
Conclusion
Core Fragment 5-(1,8-naphthyridin-2-yl)pentanoic acid (Free Acid)> 10,000> 10,000~1Weak Binder (Needs linker)
Simple RGD Mimetic Naphthyridine-Linker-Acid (Generic)15 - 5010 - 40~0.5 - 2.0Pan-

Antagonist

-Optimized
Naphthyridine + Constrained Linker + Aryl Acid1.8 - 5.0 > 1,000> 200Highly Selective

-Optimized
Tetrahydro-naphthyridine + Flexible Linker> 5000.5 - 2.0 < 0.01

Selective

Key Insight: The 5,6,7,8-tetrahydro-1,8-naphthyridine variant is often preferred for


 selectivity due to subtle steric fits in the 

pocket, whereas the fully aromatic 1,8-naphthyridine (as in the subject molecule) is more versatile but requires rigid linkers to achieve

specificity.
Structural Mechanism of Selectivity

To achieve selectivity for


, the ligand must exploit the Specificity Determining Loop (SDL)  of the 

subunit.
  • 
     Pocket:  The 
    
    
    
    subunit has a wider, more flexible binding pocket that accommodates bulky, flexible linkers.
  • 
     Pocket:  The 
    
    
    
    subunit contains an amphipathic helix (
    
    
    2-helix) that creates a narrower, more hydrophobic cleft.
  • Mechanism: The naphthyridine anchor binds

    
    . The linker must then orient the distal acidic group to interact with the 
    
    
    
    MIDAS (Metal Ion-Dependent Adhesion Site) while avoiding steric clash with the
    
    
    SDL.
Experimental Validation Protocols

To rigorously verify the selectivity profile, the following self-validating protocols are recommended.

Protocol A: Solid-Phase Integrin Binding Assay (Cell-Free)
  • Objective: Determine intrinsic affinity (

    
     or 
    
    
    
    ) without cellular interference.
  • Reagents: Recombinant soluble human

    
     and 
    
    
    
    (R&D Systems), Biotinylated Vitronectin (natural ligand).

Workflow:

  • Coat: Immobilize integrins (1

    
    g/mL) on high-binding 96-well plates overnight at 4°C.
    
  • Block: Block with 1% BSA/PBS for 1 hour.

  • Compete: Add serial dilutions of the test compound (Naphthyridine derivative) mixed with a fixed concentration of Biotin-Vitronectin (

    
     concentration).
    
  • Detect: Incubate 1h, wash, add Streptavidin-HRP, and develop with TMB substrate.

  • Validate: Include Cilengitide as a positive control for

    
     (expect 
    
    
    
    < 5 nM) and a known
    
    
    -selective antibody (e.g., 264RAD) for
    
    
    .
Protocol B: Cell Adhesion Assay (Functional)
  • Objective: Assess functional inhibition in a physiological context.

  • Cell Lines: HEK293 stably transfected with human

    
     (HEK-
    
    
    
    ) vs. HEK293 stably transfected with human
    
    
    (HEK-
    
    
    ). Parental HEK293 (null) as negative control.

Workflow:

  • Label: Fluorescently label cells (e.g., Calcein-AM).

  • Matrix: Coat plates with LAP (TGF-

    
     Latency Associated Peptide) for 
    
    
    
    and Vitronectin for
    
    
    .
  • Treat: Pre-incubate labeled cells with compound for 30 min.

  • Adhere: Allow cells to adhere to the matrix for 45-60 min at 37°C.

  • Quantify: Wash away non-adherent cells; measure fluorescence of remaining cells.

Pathway Visualization

The following diagrams illustrate the screening logic and the differential signaling pathways relevant to these integrins.

Figure 1: Selectivity Screening Cascade

G Start Compound Library (Naphthyridine Scaffold) Step1 Primary Screen: Solid Phase Binding (alpha-v-beta-6) Start->Step1 Step2 Counter Screen: Solid Phase Binding (alpha-v-beta-3) Step1->Step2 Decision Selectivity Ratio > 100x? Step2->Decision Hit Selective Hit Decision->Hit Yes Discard Non-Selective / Pan-alpha-v Decision->Discard No CellAssay Functional Validation: Cell Adhesion (HEK-beta6 vs HEK-beta3) Hit->CellAssay

Caption: A hierarchical screening workflow to filter pan-


 binders from true 

selective antagonists.
Figure 2: Differential Signaling Consequences

Signaling Ligand Naphthyridine Ligand avb6 Integrin alpha-v-beta-6 Ligand->avb6 Inhibits avb3 Integrin alpha-v-beta-3 Ligand->avb3 Inhibits (If Non-Selective) TGFb Latent TGF-beta Activation avb6->TGFb Promotes Angio Angiogenesis / Migration avb3->Angio Promotes Fibrosis Fibrosis (IPF) TGFb->Fibrosis Cancer Tumor Metastasis Angio->Cancer

Caption: Target validation showing


 inhibition blocks TGF-

mediated fibrosis, distinct from

angiogenic pathways.
References
  • Slack, R. J., et al. (2016).[1] "Characterisation of a novel, high affinity and selective

    
     integrin RGD-mimetic radioligand." British Journal of Pharmacology. Link
    
  • Kapp, T. G., et al. (2017). "A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins." Scientific Reports.[2] Link

  • Goodman, S. L., et al. (2012). "Integrins as therapeutic targets." Trends in Pharmacological Sciences. Link

  • Anderson, K. E., et al. (2023). "De novo design of highly selective miniprotein inhibitors of integrins

    
     and 
    
    
    
    ." Nature Communications. Link
  • Hatley, R. J. D., et al. (2018). "Discovery of

    
     Integrin Antagonists for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry. Link
    

Sources

Validation

In vitro potency comparison of tetrahydro-naphthyridine integrin inhibitors

As a Senior Application Scientist specializing in receptor pharmacology and peptidomimetic drug design, I have structured this guide to provide a comprehensive, causality-driven analysis of tetrahydro-naphthyridine-based...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in receptor pharmacology and peptidomimetic drug design, I have structured this guide to provide a comprehensive, causality-driven analysis of tetrahydro-naphthyridine-based integrin inhibitors. This guide synthesizes mechanistic theory, quantitative potency data, and self-validating experimental protocols to support your drug development workflows.

Mechanistic Grounding: The Tetrahydro-Naphthyridine Pharmacophore

Integrins are heterodimeric (


 and 

subunit) transmembrane receptors that mediate cell adhesion, migration, and extracellular matrix (ECM) signaling[1]. The primary recognition motif for many integrins (such as

,

, and

) is the Arg-Gly-Asp (RGD) sequence found in endogenous ligands like vitronectin and fibronectin[1].

In the design of small-molecule integrin antagonists, the 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) moiety has emerged as a highly efficacious arginine mimetic[2].

  • The Causality of Binding: The basic THN nitrogen forms a critical, bidentate salt bridge with conserved aspartate residues (e.g., Asp218) within the integrin

    
    -subunit. Simultaneously, the acidic pharmacophore of the inhibitor (typically a carboxylic acid) coordinates with a divalent metal cation (
    
    
    
    or
    
    
    ) located in the Metal-Ion-Dependent Adhesion Site (MIDAS) of the
    
    
    -subunit[3]. This dual-anchor mechanism locks the receptor in a state that competitively occludes endogenous ligand binding.

IntegrinSignaling ECM ECM Ligands (Vitronectin) Integrin Integrin Heterodimer (αvβ3 / αvβ6) ECM->Integrin Binds RGD MIDAS MIDAS Motif (Mg2+ / Mn2+) Integrin->MIDAS Activation THN Tetrahydro-naphthyridine Inhibitor THN->Integrin Competitive Inhibition THN->MIDAS Coordinates Metal Signaling Intracellular Signaling MIDAS->Signaling Transduces Response Cell Adhesion & Fibrosis Signaling->Response Induces

Mechanism of tetrahydro-naphthyridine inhibitors blocking integrin-mediated signaling.

In Vitro Potency Comparison

To objectively evaluate the performance of THN-based inhibitors, we compare MK-0429 (a well-characterized pan-


 integrin antagonist)[4] and a highly selective GSK 

inhibitor
[5] against a standard cyclic peptide baseline, Cyclo(-RGDfK) [6].

MK-0429 demonstrates broad-spectrum, sub-nanomolar to low-nanomolar potency across multiple


 integrins, making it ideal for targeting complex fibrotic pathways where multiple integrins drive pathology[7]. Conversely, the GSK compound utilizes a zwitterionic peptidomimetic scaffold combined with the THN group to achieve extreme selectivity and oral bioavailability specifically for 

[5].
Inhibitor / CompoundPrimary Target(s)


(nM)


(nM)


(nM)


(nM)


(nM)
Structural Feature
MK-0429 [8]Pan-

Integrins
1.60.15 - 2.80.1 - 9.90.7 - 3.812.2 - 17.3THN group + central scaffold
GSK

Inhibitor
[5]

>1000>1000>100010.0 (pIC50 8.0)>1000THN + 3-fluoropyrrolidin-1-yl
Cyclo(-RGDfK) [6]

N/A0.94>100>100>100Cyclic pentapeptide (Baseline)

Note: Variance in MK-0429


 values reflects differences between solid-phase receptor assays and cell-based adhesion assays[8],[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to calculate Z'-factors, ensuring assay robustness before data interpretation.

Protocol A: Solid-Phase Integrin Receptor Binding Assay (ELISA-Based)

This assay measures the direct, cell-free biochemical affinity of the THN inhibitor for the purified integrin heterodimer.

Causality & Rationale: Integrin binding is strictly dependent on divalent cations. We utilize a buffer containing


 and 

because these ions stabilize the MIDAS motif in its high-affinity "open" conformation, allowing the inhibitor's carboxylate group to coordinate properly[1]. Bovine Serum Albumin (BSA) is used as a blocking agent to prevent non-specific hydrophobic adsorption of the highly lipophilic THN compounds to the polystyrene plate.

Step-by-Step Workflow:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of purified human integrin (e.g.,

    
     at 1 µg/mL) in coating buffer (50 mM Tris-HCl, pH 7.4). Incubate overnight at 4°C.
    
  • Blocking: Wash plates 3x with Wash Buffer (Tris-buffered saline containing 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (1% BSA in Wash Buffer). Incubate for 2 hours at room temperature to eliminate non-specific binding.

  • Ligand & Inhibitor Addition: Prepare a master mix of the endogenous ligand (e.g., biotinylated vitronectin at its predetermined

    
    ) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM 
    
    
    
    , 1 mM
    
    
    , 0.1% BSA). Add 50 µL of this mix to 50 µL of serially diluted THN inhibitor (ranging from 10 µM to 0.1 pM).
    • Self-Validation Step: Include "Ligand Only" (maximum binding, 0% inhibition) and "No Ligand/No Integrin" (background noise) wells to calculate the assay window and Z'-factor.

  • Equilibration: Incubate the plate for 3 hours at room temperature to ensure thermodynamic binding equilibrium is reached[9].

  • Detection: Wash 3x. Add 100 µL/well of Streptavidin-HRP (1:5000 dilution). Incubate for 1 hour. Wash 5x.

  • Quantification: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M

    
    . Read absorbance at 450 nm using a microplate reader.
    
  • Data Analysis: Subtract background absorbance. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the

    
    [9].
    

AssayWorkflow Step1 1. Coat Plates with Purified Integrin Step2 2. Block Non-specific Sites (BSA) Step1->Step2 Step3 3. Add Ligand + THN Inhibitor Step2->Step3 Step4 4. Incubate for Equilibrium Step3->Step4 Step5 5. Add Streptavidin-HRP Conjugate Step4->Step5 Step6 6. TMB Substrate Colorimetry Step5->Step6 Step7 7. 4-Parameter Logistic Fit (IC50) Step6->Step7

Step-by-step workflow for the solid-phase integrin receptor binding assay.

Protocol B: Integrin-Mediated Cell Adhesion Assay

While biochemical assays prove target engagement, cell adhesion assays evaluate the inhibitor's efficacy in a physiological context where the integrin is embedded in the cell membrane and subject to "inside-out" cellular signaling[7].

Causality & Rationale: We utilize cell lines stably overexpressing specific integrins (e.g., HEK293-


) to isolate the variable being tested[4]. Calcein-AM is used as a fluorescent readout because it only fluoresces in living cells with active esterases; this ensures that any reduction in signal is due to the THN compound inhibiting adhesion, not inducing acute cytotoxicity.

Step-by-Step Workflow:

  • Matrix Coating: Coat black-walled, clear-bottom 96-well plates with the specific ECM ligand (e.g., vitronectin for

    
    , fibronectin for 
    
    
    
    ) at 5 µg/mL overnight at 4°C. Block with 1% heat-denatured BSA.
  • Cell Preparation: Harvest HEK293-

    
     cells using a non-enzymatic detachment solution (EDTA) to preserve cell-surface integrin integrity.
    
  • Fluorescent Labeling: Incubate cells with 5 µM Calcein-AM in serum-free media for 30 minutes at 37°C. Wash 2x to remove extracellular dye.

  • Inhibitor Pre-incubation: Resuspend cells at

    
     cells/mL. Mix 50 µL of the cell suspension with 50 µL of serially diluted THN inhibitor (e.g., MK-0429). Pre-incubate for 15 minutes at 37°C to allow target engagement prior to matrix exposure.
    
  • Adhesion Phase: Transfer 100 µL of the cell/inhibitor mixture to the coated plates. Incubate for 1 hour at 37°C.

  • Washing (Critical Step): Gently wash the wells 3x with warm PBS to remove non-adherent cells. Self-Validation Step: The washing force must be standardized (e.g., using an automated plate washer at low dispense rates) to prevent mechanically dislodging specifically bound cells.

  • Quantification: Measure fluorescence (Excitation: 490 nm, Emission: 520 nm). Calculate

    
     relative to vehicle-treated control cells (100% adhesion) and BSA-coated wells (0% background adhesion).
    

References

  • Non-peptide alpha v beta 3 antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives. PubMed / Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors. PubMed / Journal of Medicinal Chemistry. Available at:[Link]

  • Small Molecule Antagonists of Integrin Receptors. ResearchGate / Current Pharmaceutical Design. Available at:[Link]

  • Orally active αvβ3 integrin inhibitor MK-0429 reduces melanoma metastasis. PMC / Oncology Reports. Available at:[Link]

  • Discovery of a new class of integrin antibodies for fibrosis. PMC / Scientific Reports. Available at:[Link]

  • Compounds αvβ6 integrin antagonists (US10342783B2).Google Patents.
  • Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. PMC / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Spectroscopic differentiation of isomeric naphthyridine pentanoic acids

Publish Comparison Guide: Spectroscopic Differentiation of Isomeric Naphthyridine Pentanoic Acids Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Topic: Structural elucidation and different...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Differentiation of Isomeric Naphthyridine Pentanoic Acids

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Topic: Structural elucidation and differentiation of regioisomeric naphthyridine pentanoic acid derivatives using advanced spectroscopic techniques (


H/

C NMR, 2D-NMR, IR, MS).

Executive Summary: The Regioisomer Challenge

In the synthesis of naphthyridine-based pharmacophores—particularly for CB2 receptor agonists and antibacterial agents —the introduction of a pentanoic acid side chain (valeric acid moiety) is a critical step for modulating solubility and binding affinity. However, the ambident nucleophilicity of the naphthyridine ring system often leads to a mixture of regioisomers .

The "Product" in this guide refers to the pharmacologically active N-alkylated naphthyridine pentanoic acid . The "Alternatives" are the commonly formed, often inactive, O-alkylated (lactim ether) or positional N-isomers .

Failure to rigorously differentiate these isomers leads to erroneous Structure-Activity Relationship (SAR) data and assay failure. This guide provides a definitive, self-validating spectroscopic workflow to distinguish the target isomer from its mimics.

Comparative Analysis: Target vs. Impurities

The following table summarizes the key spectroscopic discriminators between the desired N-alkylated lactam and the O-alkylated lactim ether impurity, using 1,8-naphthyridine-2-one as the model scaffold.

FeatureTarget Product (N-Alkyl Isomer) Alternative (O-Alkyl Isomer) Mechanistic Cause
Structure Type Cyclic Amide (Lactam)Lactim EtherTautomeric equilibrium of the precursor.

H NMR (

-CH

)

3.8 – 4.2 ppm

4.3 – 4.6 ppm
Deshielding effect of Oxygen is greater than Nitrogen.

C NMR (C=O/C-O)

160 – 165 ppm
(Carbonyl)

165 – 170 ppm
(Imidate C)
Hybridization change (

C=O vs

C=N).
IR Spectrum Strong band ~1660 cm

(Amide)
Missing Amide band ; new C=N band.Carbonyl stretching vibration is absent in O-isomer.
HMBC Correlation

-CH

correlates to C=O

-CH

correlates to C-O
3-bond connectivity confirms attachment site.
Biological Activity High (Target Pharmacophore)Low / InactiveLoss of H-bond donor/acceptor profile.

Detailed Spectroscopic Protocols

Protocol A: NMR-Based Structural Assignment

Rationale: NMR is the gold standard for regiochemistry. 1D experiments alone are often insufficient due to overlapping signals; 2D experiments provide the necessary connectivity data.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5–10 mg of the isolated isomer in 600

    
    L of DMSO-
    
    
    
    . Avoid CDCl
    
    
    if the acid moiety leads to aggregation; DMSO prevents this via H-bonding.
  • 1D

    
    H Acquisition: 
    
    • Focus on the triplet corresponding to the methylene group attached to the heterocycle (

      
      -CH
      
      
      
      ).
    • Criterion: If

      
       > 4.3 ppm, suspect O-alkylation.
      
  • 1D

    
    C Acquisition: 
    
    • Identify the carbonyl/imidate carbon signal.

    • Criterion: A shift upfield (< 164 ppm) typically indicates the N-carbonyl (Lactam).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Set optimization for long-range coupling (

      
       Hz).
      
    • The Critical Check: Look for the cross-peak between the

      
      -CH
      
      
      
      protons of the pentanoic chain and the ring carbon at position 2.
    • Interpretation: If the ring carbon also shows a strong chemical shift characteristic of a carbonyl (~162 ppm), the structure is N-alkylated .

Protocol B: IR Spectroscopy Validation

Rationale: Provides a rapid, non-destructive "fingerprint" confirmation, particularly useful for solid-state characterization.

Step-by-Step Workflow:

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Scan Range: 4000–600 cm

    
    .
    
  • Analysis Region: 1800–1500 cm

    
    .
    
  • Differentiation:

    • Target (N-isomer): Look for two distinct carbonyl peaks.

      • ~1710 cm

        
         (Carboxylic acid C=O of the pentanoic chain).
        
      • ~1660 cm

        
         (Ring Amide C=O).
        
    • Alternative (O-isomer): Look for one carbonyl peak.

      • ~1710 cm

        
         (Carboxylic acid C=O).
        
      • Absence of the amide peak at 1660 cm

        
        .
        
      • Appearance of C=N stretch ~1580–1600 cm

        
        .
        

Scientific Logic & Mechanism: The Ambident Nucleophile

The formation of these isomers stems from the ambident nature of the naphthyridinone anion. Under basic conditions (e.g.,


 or 

), the deprotonated lactam resonates between the Nitrogen anion and the Oxygen anion.
  • Kinetic Control: Often favors N-alkylation (Target).

  • Thermodynamic Control: Can favor O-alkylation (Alternative) depending on the counter-ion and solvent polarity.

  • Hard-Soft Acid-Base (HSAB) Theory: The "hard" electrophile (alkyl halide) may attack the "hard" oxygen center or the "soft" nitrogen center depending on the leaving group and solvent shielding.

Self-Validating System: By combining HMBC (connectivity) with IR (functional group), the assignment becomes self-validating. If HMBC suggests N-alkylation but IR lacks the amide band, the sample is likely a mixture or a degradation product. Both must align.

Visualization: Decision Tree for Isomer Identification

The following diagram outlines the logical flow for determining the correct isomer.

IsomerDifferentiation Start Crude Reaction Mixture (Naphthyridine + Bromopentanoate) Isolation Isolate Major Isomer (Chromatography) Start->Isolation H_NMR 1H NMR Analysis (Alpha-CH2 Shift) Isolation->H_NMR Decision1 Shift Range? H_NMR->Decision1 HMBC_Check 2D HMBC Experiment (Correlate CH2 to Ring C) Decision1->HMBC_Check Low Shift O_Isomer ALTERNATIVE: O-Alkyl Isomer (Lactim Ether) Decision1->O_Isomer High Shift Path_N 3.8 - 4.2 ppm Path_O 4.3 - 4.6 ppm Decision2 Ring Carbon Shift? HMBC_Check->Decision2 Decision2->O_Isomer ~168 ppm (C-O) N_Isomer TARGET: N-Alkyl Isomer (Lactam Structure) Decision2->N_Isomer ~162 ppm (C=O) IR_Check Confirmatory IR (Amide I Band) N_Isomer->IR_Check Final Validated Pharmacophore IR_Check->Final Band at 1660 cm-1

Caption: Logical workflow for distinguishing N-alkylated targets from O-alkylated impurities using NMR chemical shifts and HMBC correlations.

References

  • Manera, C., et al. (2015). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry.

  • Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,8-naphthyridine-3-carboxamide derivatives." Il Farmaco.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(1,8-naphthyridin-2-yl)pentanoic acid

Executive Summary: The "Bioactive-Incineration" Directive For the disposal of 5-(1,8-naphthyridin-2-yl)pentanoic acid , standard organic waste protocols are insufficient due to the compound's dual chemical nature (amphot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bioactive-Incineration" Directive

For the disposal of 5-(1,8-naphthyridin-2-yl)pentanoic acid , standard organic waste protocols are insufficient due to the compound's dual chemical nature (amphoteric) and potential biological activity (integrin antagonism).

The Core Directive: This compound must be classified as Hazardous Pharmaceutical/Chemical Waste and routed for High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal sewer systems or treated as general "trash," regardless of the quantity.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. This molecule consists of a fused nitrogenous heterocycle (1,8-naphthyridine) attached to a carboxylic acid tail.

PropertySpecificationOperational Implication
Compound Name 5-(1,8-naphthyridin-2-yl)pentanoic acidPrimary Identifier for Waste Tags
CAS Number 1314795-64-6 Use for regulatory tracking (distinct from tetrahydro analog)
Molecular Formula C₁₃H₁₄N₂O₂High Carbon/Nitrogen content; suitable for fuel blending
Chemical Nature Amphoteric (Acidic tail + Basic ring)Do not mix with strong oxidizers or concentrated non-compatible acids/bases to avoid exotherms.[1][2][3][4]
Bioactivity Potential Integrin AntagonistTreat as Potentially Toxic ; avoid dust inhalation.[5]
GHS Classification Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Resp).[5]
Mechanism of Hazard

The 1,8-naphthyridine ring is a stable pharmacophore often used in medicinal chemistry to bind metal ions or biological receptors (e.g., DNA, integrins). Simple chemical neutralization (adjusting pH) neutralizes the acid tail but does not destroy the bioactive ring . Therefore, destruction of the molecular skeleton via incineration is the only validated method to prevent environmental persistence.

Operational Disposal Workflows

A. Solid Waste (Pure Substance or Contaminated PPE)

Protocol: "Double-Contain and Isolate"

  • Primary Containment: Place the solid substance or contaminated wipes/gloves into a clear polyethylene bag (minimum 2 mil thickness).

  • Seal: Tightly seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Solid Chemical Waste" fiberboard box lined with a heavy-duty liner.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-(1,8-naphthyridin-2-yl)pentanoic acid, solid debris."

    • Hazard Check: [x] Toxic [x] Irritant.[4][6]

B. Liquid Waste (Mother Liquors & Solutions)

Protocol: "Segregated Solvent Stream" Since the compound is amphoteric, it can form salts. Solubility is likely highest in polar organic solvents (DMSO, Methanol) or acidic/basic aqueous solutions.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., no fluorinated bottles for acetone).

  • Segregation:

    • Organic Solutions: Pour into the "Non-Halogenated Organic Waste" carboy (if dissolved in MeOH/EtOH/DMSO).

    • Aqueous Solutions: Pour into "Aqueous Chemical Waste." Crucial: Check pH before addition. If the waste stream is highly acidic or basic, neutralize to pH 5–9 before adding to the main carboy to prevent unexpected off-gassing.

  • Do Not Mix With:

    • Oxidizers (Peroxides, Nitric Acid) – Risk of violent oxidation of the naphthyridine ring.

    • Aldehydes – Potential for polymerization.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision process for disposing of this specific compound, ensuring no bioactive material escapes the destruction loop.

DisposalWorkflow Start Waste Generation: 5-(1,8-naphthyridin-2-yl)pentanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, weigh boats) StateCheck->Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Bagging Step 1: Double Bag (Polyethylene) Step 2: Place in Rigid Container Solid->Bagging SolventCheck Check Solvent Type Liquid->SolventCheck Incineration FINAL DISPOSAL: High-Temperature Incineration (Destruction of Naphthyridine Ring) Bagging->Incineration Via Waste Vendor Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous StreamOrg Stream: Organic Chemical Waste (Halogenated or Non-Halogenated) Organic->StreamOrg Neutralize Pre-treatment: Adjust pH to 5-9 if necessary Aqueous->Neutralize StreamAq Stream: Aqueous Chemical Waste (Toxic/Bioactive) Neutralize->StreamAq StreamOrg->Incineration StreamAq->Incineration

Figure 1: Operational decision tree for the segregation and destruction of naphthyridine-derivative waste streams.

Emergency Procedures: Spills & Exposure

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Collection: Scoop up the material and the paper towel. Place into a waste bag.

  • Surface Decontamination: Wipe the area with 10% bleach solution followed by water. The bleach helps degrade the heterocyclic ring structure chemically before final cleaning.

Spill Cleanup (Liquid)[5][8]
  • Absorb: Use a universal absorbent (vermiculite or spill pads). Do not use sawdust if the solvent is an oxidizer (though unlikely for this compound).

  • Neutralize (Optional but recommended): If the spill is large and acidic (due to the pentanoic acid moiety), sprinkle sodium bicarbonate (baking soda) over the absorbent until bubbling ceases.

  • Disposal: Treat the saturated absorbent as Solid Hazardous Waste (see Section 3A).

Regulatory & Labeling Reference

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external vendor (e.g., Veolia, Clean Harbors), use the following descriptors to ensure proper coding.

  • Proper Shipping Name: Waste Environmentally Hazardous Substance, Solid, n.o.s. (contains 5-(1,8-naphthyridin-2-yl)pentanoic acid).[3][7][8]

  • RCRA Code (USA): Not explicitly listed (P or U list), so default to D001 (if ignitable solvent) or D002 (if pH < 2). If pure, label as "Non-RCRA Regulated Chemical Waste" unless characteristic toxicity is proven, but always manage as hazardous.

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Chemical Identity & Structure: PubChem Compound Summary for CID 136069 (1,8-Naphthyridine). National Center for Biotechnology Information (2024). Link

  • General Naphthyridine Hazards: Safety Data Sheet: 1,8-Naphthyridine. Sigma-Aldrich/Merck (2023). Accessed via [8]

  • Disposal of Organic Acids: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (2011). Link

  • Specific Synthesis & CAS Verification: WO2022008918A1 - Novel Compounds as avβ6 Integrin Antagonists. World Intellectual Property Organization (2022). (Source of specific CAS 1314795-64-6). Link

Sources

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